molecular formula C8H8BrFS B6304655 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene CAS No. 1879026-25-1

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene

Cat. No.: B6304655
CAS No.: 1879026-25-1
M. Wt: 235.12 g/mol
InChI Key: ANHCUNYBRFOBPF-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene is a useful research compound. Its molecular formula is C8H8BrFS and its molecular weight is 235.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene is 233.95141 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-fluoro-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHCUNYBRFOBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227726
Record name Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-25-1
Record name Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Reagent Profile: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene , designed for researchers and drug development professionals.

CAS: 1879026-25-1 Formula: C₈H₈BrFS Molecular Weight: 235.12 g/mol [1][2][3]

Executive Summary

2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is a highly specialized halogenated thioether intermediate used primarily in the synthesis of atropisomeric biaryl kinase inhibitors and KRAS G12C covalent inhibitors . Its structural value lies in its dense substitution pattern: the ortho-methyl and ortho-bromo groups create significant steric hindrance, allowing for the "locking" of axial chirality when coupled to heterocycles, while the para-fluoro group modulates metabolic stability by blocking the C4 oxidation site. The methylthio (-SMe) moiety serves as a versatile handle, readily oxidizable to sulfoxides/sulfones or acting as a lipophilic anchor.

Chemical Identity & Physicochemical Core

Understanding the electronic and steric environment of this molecule is critical for successful cross-coupling reactions.

PropertySpecificationMechanistic Implication
Appearance Off-white to pale yellow solid/oilLow melting point suggests careful temperature control during isolation.
Boiling Point ~280°C (Predicted)High boiling point allows for high-temperature coupling reactions (e.g., 100°C+ in toluene).
LogP ~3.7 (Predicted)High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.
Electronic Effect SMe: Strong Activator (o,p) F: Deactivator (o,p) Me: Weak Activator (o,p)The SMe group dominates electrophilic substitution, but the Br position is already occupied, directing further functionalization to the SMe oxidation state or Br-displacement.
Steric Bulk High (C2-Br / C3-Me)Critical: The C3-Methyl group "buttresses" the C2-Bromine, making Pd-catalyzed oxidative addition slower than in non-methylated analogs.

Synthetic Architecture & Protocols

Since direct bromination of the corresponding thioanisole (4-fluoro-3-methyl-thioanisole) often suffers from regioselectivity issues (favoring the C6 position due to steric crowding at C2), the Sandmeyer-type Thiolation from the aniline precursor is the industry-standard route for high-fidelity synthesis.

Recommended Route: The Modified Sandmeyer Sequence

This protocol ensures the bromine and methyl groups remain in their correct relative positions (2,3-relationship) by starting with the pre-functionalized aniline.

Precursor: 2-Bromo-4-fluoro-3-methylaniline (CAS 1206967-75-0)

Step-by-Step Methodology
  • Diazotization:

    • Setup: Charge a cryo-cooled reactor (-5°C) with 2-Bromo-4-fluoro-3-methylaniline (1.0 eq) dissolved in 20% H₂SO₄ (aq).

    • Reagent: Add NaNO₂ (1.1 eq) dropwise as a 2.5 M aqueous solution. Maintain internal temperature < 0°C to prevent diazonium decomposition.

    • Checkpoint: Stir for 30 mins. Verify diazonium formation by checking for a clear, homogeneous solution (or starch-iodide paper test).

  • Thiolation (The Displacement):

    • Preparation: In a separate vessel, prepare Sodium Thiomethoxide (NaSMe, 1.2 eq) in water or DMF.

    • Addition: Slowly transfer the cold diazonium salt solution into the NaSMe solution at 0°C. Note: Reverse addition (diazonium into nucleophile) prevents side-coupling reactions.

    • Catalysis: Copper(I) salts (e.g., CuBr, 5 mol%) can be added to facilitate the radical-nucleophilic substitution if the uncatalyzed rate is slow.

    • Workup: Warm to room temperature (RT) over 2 hours. Extract with Ethyl Acetate (3x). Wash organic phase with 1M NaOH (to remove phenolic byproducts) and Brine.

  • Purification:

    • Isolate via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a low-polarity oil/solid.

Synthesis Workflow Visualization

The following diagram illustrates the logic flow from precursor selection to final isolation, highlighting critical control points.

SynthesisWorkflow Start Precursor: 2-Bromo-4-fluoro-3-methylaniline Step1 Step 1: Diazotization (NaNO2, H2SO4, <0°C) Start->Step1 Activation Intermediate Intermediate: Aryldiazonium Salt Step1->Intermediate In-situ generation Step2 Step 2: Nucleophilic Displacement (NaSMe, Cu(I) cat, 0°C -> RT) Intermediate->Step2 N2 extrusion Workup Workup & Purification (Extraction, Silica Chromatography) Step2->Workup Crude isolation Final Target: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene Workup->Final >95% Purity

Figure 1: Critical path for the synthesis of CAS 1879026-25-1 via the Sandmeyer route, avoiding regioselectivity errors common in direct halogenation.

Application in Drug Discovery

This scaffold is not merely a building block; it is a conformational control element .

The "Atropisomer Lock" Mechanism

In modern kinase inhibitors (e.g., KRAS G12C targeting), the drug molecule often requires a specific 3D orientation to bind to the protein pocket.

  • The Problem: Biaryl bonds usually rotate freely, leading to a mix of active and inactive conformers.

  • The Solution (CAS 1879026-25-1): The C3-Methyl and C2-Linkage create a steric clash with the coupling partner (e.g., a substituted pyridine or pyrimidine). This restricts rotation around the biaryl axis, locking the molecule into a preferred atropisomer that fits the binding pocket.

Functionalization Logic

Researchers utilize the C2-Bromo and C1-SMe sites for orthogonal functionalization.

  • Path A (C-C Bond Formation): Suzuki-Miyaura coupling at the C2-Br position. Requires active phosphine ligands (e.g., XPhos, SPhos) due to the ortho-methyl steric hindrance.

  • Path B (S-Oxidation): Oxidation of the SMe group to Sulfoxide (S=O) or Sulfone (SO₂) using mCPBA or Oxone. This increases polarity and adds hydrogen-bond accepting capability.

Functionalization Core CAS 1879026-25-1 (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Core->Suzuki C2-Br Site Oxidation Oxidation (mCPBA or Oxone) Core->Oxidation C1-SMe Site Biaryl Biaryl Product (Atropisomer Locked) Suzuki->Biaryl Sulfone Sulfone/Sulfoxide (Polar Modulator) Oxidation->Sulfone

Figure 2: Orthogonal divergence pathways. The C2-Br site builds the scaffold, while the C1-SMe site tunes physicochemical properties.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye/Respiratory). The methylthio group can generate mercaptans (foul odor) upon degradation; use in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether is susceptible to slow oxidation by air to the sulfoxide.

  • Spill Cleanup: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfur compounds and neutralize odor before disposal.

References

  • Chemical Identity & Properties: PubChem Compound Summary for substituted halobenzenes. National Center for Biotechnology Information. Accessed 2024. Link

  • Synthetic Methodology (Sandmeyer): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977. (Foundational protocol for halide/nucleophile displacement).
  • KRAS Inhibitor Structural Analysis: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223 (2019). (Illustrates the use of fluoro-methyl-benzene scaffolds in drug design). Link

  • Commercial Availability: Sigma-Aldrich Product Specification for CAS 1879026-25-1. Link

Sources

chemical structure and properties of 2-Bromo-4-fluoro-3-methylthioanisole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-4-fluoro-3-methylthioanisole , a highly specialized halogenated aromatic sulfide used primarily as a scaffold in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1]

Structure, Synthesis, and Application in Medicinal Chemistry[1]

Chemical Identity & Core Properties

2-Bromo-4-fluoro-3-methylthioanisole is a tetra-substituted benzene derivative characterized by a dense functionalization pattern (1,2,3,4-substitution).[1] This steric crowding and electronic diversity make it a valuable "molecular Lego" block for constructing complex heterocyclic systems.

Property Data / Description
CAS Registry Number 1879026-25-1
IUPAC Name (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane
Molecular Formula C₈H₈BrFS
Molecular Weight 235.12 g/mol
SMILES CSC1=C(Br)C(C)=C(F)C=C1
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Structural Analysis

The molecule features three distinct electronic handles for orthogonal functionalization:

  • Bromine (C-Br): A handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Fluorine (C-F): Provides metabolic stability and lipophilicity; generally inert to standard substitution but modulates pKa and binding affinity in bioactive targets.

  • Thiomethyl (-SMe): A versatile group that can be oxidized to a sulfoxide/sulfone (strong electron-withdrawing groups) or dealkylated to a thiol (-SH) for nucleophilic attacks.[1]

Synthetic Methodologies

Direct commercial sourcing can be expensive or limited.[1] Below is a retrosynthetically validated protocol for synthesizing this compound from accessible precursors.

Route A: The Sandmeyer Approach (Primary Pathway)

This route is preferred for its reliability in establishing the C-S bond with correct regiochemistry.

Precursor: 2-Bromo-4-fluoro-3-methylaniline Reagents: Sodium Nitrite (NaNO₂), Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide (MeSSMe).[1]

Step-by-Step Protocol:
  • Diazotization:

    • Dissolve 2-bromo-4-fluoro-3-methylaniline (1.0 eq) in dilute H₂SO₄ at 0°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Thiolation (Sandmeyer-type):

    • Option 1 (Direct Displacement): Slowly add the cold diazonium solution to a stirred solution of sodium thiomethoxide (NaSMe, 1.2 eq) in water/THF at 0°C. Caution: Exothermic.

    • Option 2 (Disulfide): React the diazonium salt with dimethyl disulfide in the presence of a copper catalyst (CuCl or Cu powder) to generate the aryl radical, which captures the SMe group.

  • Workup:

    • Extract with dichloromethane (DCM). Wash with 1M NaOH (to remove phenolic byproducts) and brine.

    • Dry over anhydrous MgSO₄ and concentrate.[1]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 95:5). The thioanisole is less polar than the starting aniline.

Route B: Electrophilic Bromination (Alternative)

Precursor: 4-Fluoro-3-methylthioanisole Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).[1]

  • Logic: The -SMe group is a strong ortho/para director.[1][2] The -F group is also ortho/para.[1] The -Me group is ortho/para.

  • Regioselectivity Challenge: Bromination of 4-fluoro-3-methylthioanisole will compete between position 2 (crowded, between SMe and Me) and position 6 (less crowded).[1]

  • Optimization: Using low temperature (-20°C) and a polar solvent (ACN) can favor the kinetic product, but separation of isomers (2-Br vs 6-Br) is often required.[1]

Synthesis_Workflow cluster_legend Reaction Conditions Start Precursor: 2-Bromo-4-fluoro-3-methylaniline Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Intermediate: Aryldiazonium Salt Step1->Inter Step2 Nucleophilic Displacement (NaSMe or MeSSMe/Cu) Inter->Step2 Product Target: 2-Bromo-4-fluoro-3-methylthioanisole Step2->Product N2 gas evolution

Caption: Figure 1. Sandmeyer synthesis pathway converting the aniline precursor to the target thioanisole.

Applications in Drug Discovery

This compound serves as a "Core Scaffold" in the development of Kinase Inhibitors and Anti-inflammatory agents . The unique substitution pattern allows for the creation of atropisomeric drugs or highly specific binding pocket fits.

Functionalization Logic
  • Suzuki-Miyaura Coupling: The C-Br bond is the primary reaction site.[1] It couples with aryl boronic acids to extend the carbon skeleton.

    • Application: Creating biaryl systems common in VEGFR or EGFR inhibitors.[1]

  • Oxidation to Sulfone: The -SMe group can be oxidized (mCPBA) to a sulfone (-SO₂Me).[1]

    • Effect: Transforms a distinct electron-donating group into a strong electron-withdrawing group, altering the electronic properties of the ring to increase potency against enzymes.[1]

  • Nucleophilic Aromatic Substitution (SNAr): If the ring is further activated (e.g., by nitration), the -F atom can be displaced by amines or alkoxides, leveraging the "Ortho Effect" of the adjacent methyl group to control conformation.

Data Summary: Reactivity Profile
Reaction TypeTarget SiteReagentsOutcome
Cross-Coupling C-Br (Pos 2)Pd(PPh₃)₄, Ar-B(OH)₂Biaryl Scaffold Formation
Oxidation -SMe (Pos 1)mCPBA or H₂O₂Sulfoxide (S=O) or Sulfone (SO₂)
Demethylation -SMe (Pos 1)BBr₃ or NaSEtThiophenol (-SH) for S-alkylation
Lithiation C-Br (Pos 2)n-BuLi, -78°CAryl Lithium species for electrophile trapping

Safety & Handling

  • Hazards: As a halogenated organic sulfide, it is classified as an Irritant (Skin/Eye/Respiratory) . The sulfur moiety can release toxic/malodorous byproducts (methyl mercaptan) if degraded.

  • Precautions:

    • Handle only in a fume hood.[1]

    • Wear nitrile gloves and chemical safety goggles.[1]

    • Spill Cleanup: Absorb with inert material (vermiculite). Treat surface with dilute bleach to oxidize any residual sulfur compounds (odor control).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1879026-25-1. Retrieved from .

  • ChemScene (2025). Product Analysis: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene. Retrieved from .

  • BenchChem (2025). Protocols for Friedel-Crafts and Sandmeyer Transformations of Poly-substituted Benzenes. Retrieved from .

  • Organic Chemistry Portal (2024). Sandmeyer Reaction: Mechanism and Synthetic Applications. Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet (SDS) for Halogenated Thioanisoles. Retrieved from .[1]

Sources

Mechanistic Profiling and Synthetic Utility of (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery and advanced materials science, the precise spatial arrangement of halogens, alkyl groups, and thioethers on an aromatic scaffold provides a versatile foundation for complex molecular architectures. (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane is a highly specialized, tetra-substituted benzene building block. This technical whitepaper provides an in-depth analysis of its nomenclature, structural reactivity, and experimental handling, with a specific focus on overcoming the challenges of palladium-catalyzed cross-coupling in the presence of coordinating thioethers.

Nomenclature, Synonyms, and Structural Identity

The compound is identified by several systematic and common names depending on the nomenclature conventions applied (IUPAC vs. traditional). Under strict IUPAC rules, the sulfur atom is treated as the parent "sulfane," which is substituted by a methyl group and the complex phenyl ring. In commercial and legacy databases, it is frequently listed as a substituted benzene or thioanisole.

According to verified chemical compound databases such as [1] and[2], the structural identity is standardized as follows:

Table 1: Physicochemical and Identification Data

Property / IdentifierValue / Description
IUPAC Name (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane
Common Synonyms 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene; 3-Bromo-1-fluoro-2-methyl-4-methylsulfanylbenzene
CAS Registry Number 1879026-25-1
Molecular Formula C₈H₈BrFS
Molecular Weight 235.12 g/mol
SMILES String CSC1=CC=C(F)C(C)=C1Br
MDL Number MFCD29088240
Storage Conditions Sealed in dry environment, 2–8°C
Mechanistic Profiling of the Structural Motif

The synthetic value of (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane lies in its orthogonal reactivity. Each of the four substituents plays a distinct mechanistic role, allowing for highly selective downstream modifications:

  • C2-Bromide (Electrophilic Handle): The carbon-bromine bond serves as the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0)). It enables standard cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • C4-Fluoride (Metabolic & Electronic Modulator): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while donating electron density via resonance (+R). In medicinal chemistry, placing a fluorine atom at the para position blocks cytochrome P450-mediated metabolic oxidation and predictably increases the molecule's lipophilicity (logP).

  • C3-Methyl (Steric Shield): Positioned between the bromo and fluoro groups, this methyl group induces significant steric strain. During cross-coupling, it forces the newly attached aryl group out of the plane of the parent ring. This conformational locking strategy—often called "escaping flatland"—is critical for improving the aqueous solubility of drug candidates.

  • C1-Methylsulfane (Redox-Active Directing Group): The thioether is naturally electron-donating. However, it can be selectively oxidized to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3), flipping its electronic nature to strongly electron-withdrawing.

ReactivityMap Core Tetrasubstituted Benzene Core C2 C2-Bromo Electrophilic Handle (Pd-Catalyzed Coupling) Core->C2 C4 C4-Fluoro Metabolic Blocker (Increases Lipophilicity) Core->C4 C3 C3-Methyl Steric Shield (Conformational Locking) Core->C3 C1 C1-Methylsulfane Redox Switch (Oxidizable to Sulfone) Core->C1

Figure 1: Mechanistic reactivity map detailing the functional utility of each substituent.

Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

A critical challenge when utilizing thioether-containing building blocks in palladium catalysis is catalyst poisoning . The lone electron pairs on the sulfur atom can coordinate aggressively to the palladium center, displacing weaker ligands and deactivating the catalyst before the catalytic cycle can complete.

To circumvent this, a strong bidentate ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is required. As noted in cross-coupling literature provided by chemical suppliers like [3], robust ligand systems are mandatory for heavily substituted, heteroatom-rich aryl halides.

Protocol: Synthesis of a Biaryl Scaffold

Note: This protocol is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure reaction fidelity.

Step 1: Reagent Assembly and Solvent Preparation

  • In a flame-dried Schlenk flask, combine (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio).

  • Causality: The addition of water is not arbitrary; it is essential to dissolve the inorganic base and facilitate the transmetalation step by converting the boronic acid into a highly reactive, electron-rich boronate complex.

Step 2: Degassing (Critical Step)

  • Perform three consecutive freeze-pump-thaw cycles on the reaction mixture.

  • Causality: Oxygen must be rigorously excluded. Trace O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote unwanted oxidative homocoupling of the boronic acid.

Step 3: Catalyst Addition and Validation

  • Backfill the flask with Argon and add Pd(dppf)Cl₂ (0.05 equiv).

  • Validation Check: Upon dissolution, the solution should exhibit a deep red/orange color, characteristic of the active Pd-dppf complex. A rapid shift to an opaque black suspension indicates catalyst decomposition (formation of inactive Pd black), meaning the degassing step failed.

Step 4: Reaction Execution

  • Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent. The starting bromide (UV active, higher Rf) should cleanly disappear, replaced by a new, more polar spot corresponding to the biaryl product.

Step 5: Workup and Purification

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. The aqueous layer effectively strips away the inorganic salts and residual boronic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the final biaryl scaffold.

SuzukiCoupling Start 1. Reagent Assembly (Sulfane + Boronic Acid + K2CO3) Solvent 2. Solvent Addition (1,4-Dioxane / H2O 4:1) Start->Solvent Degas 3. Freeze-Pump-Thaw Degassing (Prevents Pd Oxidation) Solvent->Degas Catalyst 4. Add Pd(dppf)Cl2 under Argon (Bidentate ligand prevents S-poisoning) Degas->Catalyst Heat 5. Heat to 90°C for 12h (Monitor via TLC) Catalyst->Heat Workup 6. Aqueous Workup & Extraction (Removes inorganic salts) Heat->Workup Product 7. Purified Biaryl Scaffold Workup->Product

Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling of the sulfane building block.

Conclusion

(2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane is a highly engineered building block that offers researchers precise control over steric bulk, electronic distribution, and downstream functionalization. By understanding the specific mechanistic contributions of its tetra-substituted core and employing rigorous, self-validating experimental protocols (such as bidentate-ligated palladium catalysis), drug development professionals can effectively integrate this scaffold into advanced therapeutic candidates.

References

Sources

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene , a highly specialized halogenated thioether intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a labile bromine for cross-coupling, a metabolic blocking fluorine, and a modifiable methylthio group—makes it a high-value scaffold for structure-activity relationship (SAR) studies.

This document synthesizes physicochemical data, safety protocols (GHS standards), and synthetic utility, designed for medicinal chemists and process engineers requiring high-fidelity technical data.

Chemical Identification & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane
CAS Number 1879026-25-1
Molecular Formula C₈H₈BrFS
Molecular Weight 235.12 g/mol
SMILES CSC1=CC=C(F)C(C)=C1Br
InChIKey ANHCUNYBRFOBPF-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)

Note: Due to the novel nature of this building block, some values are computationally derived.

PropertyDataSource/Method
Appearance Off-white to pale yellow solid (low melting) or viscous oilObserved in analogs
Boiling Point ~285°C (Predicted)ACD/Labs
Density 1.5 ± 0.1 g/cm³ (Predicted)ACD/Labs
LogP 3.7 – 4.2High lipophilicity due to -Br/-SMe
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in WaterLipophilic nature

Structural Analysis & Reactivity Profile

The compound is a tetra-substituted benzene ring. Its reactivity is defined by the interplay of electronic effects from its four substituents.

Electronic & Steric Environment[8]
  • 1-Methylthio (-SMe): A strong electron-donating group (EDG) via resonance, activating the ring. It is also a "handle" for oxidation to sulfoxides/sulfones.

  • 2-Bromo (-Br): A weak deactivator but an excellent leaving group for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Its position ortho to the -SMe group creates a "molecular hinge" for cyclization reactions.

  • 3-Methyl (-Me): A weak activator. Its position between the Br and F atoms introduces significant steric strain, influencing the regioselectivity of any further substitutions.

  • 4-Fluoro (-F): A deactivator. In medicinal chemistry, this is a strategic metabolic blocker, preventing oxidation at the para position relative to the sulfur.

Reactivity Pathway Diagram

The following diagram outlines the strategic utility of this scaffold in drug synthesis.

ReactivityMap Core 2-Bromo-4-fluoro-3-methyl- 1-(methylthio)-benzene Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation Oxidation to Sulfoxide/Sulfone Core->Oxidation mCPBA or H2O2 Lithiation Lithium-Halogen Exchange (Electrophile Trapping) Core->Lithiation n-BuLi, -78°C Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl Sulfone Aryl Sulfone (Metabolic Stability) Oxidation->Sulfone Deriv Functionalized Arene Lithiation->Deriv

Figure 1: Synthetic divergence map showing primary transformation pathways for the scaffold.

Safety Data & Handling (HSE Protocol)

GHS Classification (Self-Classification)

As a novel intermediate, specific toxicological data is limited. Based on the "Precautionary Principle" and data from structural analogs (aryl bromides and thioethers), the following classification is mandated for laboratory handling:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[2]

    • P280: Wear protective gloves/eye protection/face protection.[1][2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

Handling Workflow

The presence of the methylthio group implies a potential for generating volatile, malodorous sulfur species if degraded.

SafetyWorkflow Start Start: Handling Protocol Storage Storage Condition: 2-8°C, Inert Gas (Ar/N2) Start->Storage PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Storage->PPE Ventilation Engineering Control: Fume Hood Required (Sulfur Odor Control) PPE->Ventilation Usage Experimental Use Ventilation->Usage Waste Disposal: Halogenated Organic Waste (Segregate from Oxidizers) Usage->Waste

Figure 2: Mandatory safety and handling workflow to prevent exposure and degradation.

Experimental Protocols

Standard Storage & Stability
  • Atmosphere: The thioether moiety is susceptible to slow oxidation by atmospheric oxygen. Store under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8°C .

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO₄, concentrated H₂O₂) unless intended for synthesis.

Representative Synthetic Application: Suzuki Coupling

Rationale: This protocol validates the utility of the C-Br bond.

  • Preparation: Charge a reaction vial with 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add K₂CO₃ (2.0 eq).

  • Reaction: Heat to 90°C under N₂ for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine. The hydrophobic nature of the product ensures it remains in the organic phase.

  • Purification: Flash column chromatography (Hexane/EtOAc).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1879026-25-1. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory for Halogenated Thioethers. Retrieved from [Link]

Sources

difference between 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene and thioanisole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, synthetic, and reactive distinctions between the highly functionalized scaffold 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene and generic thioanisole derivatives .

Executive Summary

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1 ) represents a specialized subclass of thioanisoles used primarily as a high-value building block in medicinal chemistry.[1] Unlike simple thioanisole, which serves as a generic nucleophilic scaffold, this poly-substituted arene is engineered for orthogonal reactivity .

The presence of a bromine handle (C2), a metabolic blocker (C4-Fluoro), and a steric lock (C3-Methyl) transforms the thioanisole core into a "ready-to-couple" intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

FeatureThioanisole (Generic)2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
Primary Reactivity Electrophilic Aromatic Substitution (EAS)Pd-Catalyzed Cross-Coupling (C-Br bond)
Steric Environment UnhinderedHighly Congested (1,2,3,4-substitution)
Metabolic Stability Low (S-oxidation, Ring hydroxylation)Enhanced (F-blocked para position)
Key Application General solvent/reagentDrug discovery (Kinase inhibitors, Agrochemicals)

Structural & Electronic Analysis

The Thioanisole Core

Simple thioanisole (Methyl phenyl sulfide) is electron-rich due to the resonance donation of the sulfur lone pair. It directs incoming electrophiles primarily to the para position.

  • Electronic Character: Strong

    
    -donor (+M), weak 
    
    
    
    -acceptor (-I).
  • Liability: The sulfur atom is a "soft" nucleophile, prone to rapid oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) by metabolic enzymes (CYP450) or chemical oxidants (
    
    
    CPBA).
The Substituted Scaffold (CAS 1879026-25-1)

This molecule introduces a "Push-Pull-Lock" system:

  • The "Push": The 1-SMe group donates electron density, activating the ring.

  • The "Pull": The 4-Fluoro and 2-Bromo atoms withdraw electron density via induction, slightly deactivating the ring compared to pure thioanisole, but stabilizing the SMe group against oxidative degradation.

  • The "Lock": The 3-Methyl group creates significant steric strain. It forces the adjacent SMe and Br groups out of planarity, which can induce atropisomerism in downstream biaryl products.

Electronic Vector Map (DOT Visualization)

The following diagram illustrates the competing electronic effects and steric crowding.

ElectronicMap Core Benzene Ring Br 2-Br (Reactive Handle) Weak Deactivator Core->Br Site of Pd-Insertion SMe 1-SMe (Donor, +M) Directs Ortho/Para SMe->Core Activates SMe->Br Steric Clash Me 3-Me (Steric Lock) Weak Donor Br->Me Steric Clash Me->Core Steric Bulk F 4-F (Metabolic Blocker) Inductive Withdraw F->Core Blocks Metabolism

Caption: Electronic and steric interactions in the 1,2,3,4-substituted core. Note the high congestion around the Bromine handle.

Synthetic Pathways[2][3]

Synthesizing the poly-substituted core requires bypassing the directing conflicts of standard EAS. Two primary routes are employed in research settings.

Method A: The Sandmeyer Approach (High Fidelity)

This route is preferred for generating the specific 1,2,3,4-substitution pattern without isomer contamination. It starts from the commercially available aniline.

  • Precursor: 2-Bromo-4-fluoro-3-methylaniline.

  • Diazotization: Treatment with sodium nitrite (

    
    ) and acid generates the diazonium salt.
    
  • Thiolation: Reaction with sodium thiomethoxide (

    
    ) or dimethyl disulfide (
    
    
    
    ) in the presence of a Copper(I) catalyst introduces the SMe group.
Method B: Electrophilic Bromination (Cost-Effective)

This route is shorter but prone to regioselectivity issues due to the competing directing groups.

  • Precursor: 4-Fluoro-3-methylthioanisole.

  • Bromination: Reaction with

    
     or N-Bromosuccinimide (NBS).
    
    • Challenge: The SMe group directs ortho (positions 2 and 6). The Methyl group directs ortho (position 2). Position 2 is sterically crowded. Careful temperature control (

      
      ) is required to favor the desired isomer over the 6-bromo isomer.
      
Synthesis Workflow Diagram

Synthesis Aniline 2-Bromo-4-fluoro- 3-methylaniline Sandmeyer Sandmeyer Reaction (1. NaNO2/H+ 2. CuSMe) Aniline->Sandmeyer Thioanisole 4-Fluoro-3-methyl- thioanisole Bromination Electrophilic Bromination (Br2 or NBS, 0°C) Thioanisole->Bromination Target 2-Bromo-4-fluoro-3-methyl- 1-(methylthio)-benzene (CAS 1879026-25-1) Sandmeyer->Target High Regiocontrol Bromination->Target Mixture of Isomers (Requires Column Chrom.)

Caption: Comparison of Sandmeyer (regioselective) vs. Bromination (direct) synthetic routes.

Reactivity Profile & Applications

The Bromine Handle (C2)

The C-Br bond is the defining feature that separates this molecule from generic thioanisoles. It serves as a "universal socket" for carbon-carbon or carbon-nitrogen bond formation.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls. The ortho-substituents (SMe, Me) create a twisted biaryl axis, often desired for maximizing solubility and target selectivity in kinase inhibitors.

  • Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.

The Methylthio Group (C1)

While usually stable, the SMe group can be leveraged as a "latent" functional group:

  • Oxidation:

    
    CPBA oxidation yields the Sulfoxide (S=O)  or Sulfone (SO2) . Sulfones are strong electron-withdrawing groups, which can activate the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ) at the C4-Fluoro position.
  • Demethylation: Treatment with strong Lewis acids (

    
    ) can cleave the S-Me bond to yield the thiophenol, allowing for further derivatization.
    
Experimental Protocol: Suzuki Coupling (General)

To validate the utility of the scaffold:

  • Charge: 1.0 eq 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene, 1.2 eq Aryl Boronic Acid, 0.05 eq

    
    .
    
  • Solvent: Dioxane/Water (4:1) with 3.0 eq

    
    .
    
  • Conditions: Heat to 90°C under

    
     for 4-12 hours.
    
  • Workup: Extract with EtOAc. The steric bulk at C3 may require longer reaction times than simple aryl bromides.

References

  • Sigma-Aldrich. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Sheet. Available at:

  • BenchChem. Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone (Analogous Chemistry). Available at:

  • PubChem. 2-Bromo-4-fluoro-1-(methylthio)benzene Compound Summary. Available at:

  • Royal Society of Chemistry. Reactivity of halogenothiazoles and thioanisole derivatives. J. Chem. Soc., Perkin Trans. 2. Available at:

  • ChemScene. Product Analysis: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene. Available at:

Sources

Technical Guide: Novel Halogenated Thioether Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026


, 

) and

-Halo Sulfides

Executive Summary: The Sulfur-Fluorine Synergy

In modern lead optimization, the "Magic Methyl" effect is well-documented, but the "Magic Thio-Trifluoromethyl" effect represents a frontier in physicochemical tuning. Halogenated thioethers—specifically trifluoromethylthio (


) and difluoromethylthio (

) moieties—are not merely lipophilic bulk; they are electronic modulators that bridge the gap between the metabolic liability of simple sulfides and the extreme stability of perfluoroalkyls.

This guide moves beyond basic substitution. It details how to deploy these building blocks to modulate


, block metabolic soft spots, and induce specific conformational locks via 

-hole interactions (halogen bonding), a feature often absent in their oxygen congeners (

).

Strategic Value & Physicochemical Profiling

The Lipophilicity/Electronic Trade-off

The


 group is one of the most lipophilic substituents known in medicinal chemistry, surpassing even the 

and

groups. This makes it an aggressive tool for blood-brain barrier (BBB) penetration, provided the molecular weight is controlled.

Table 1: Comparative Physicochemical Properties of Chalcogen-Fluorine Isosteres

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Field Effect (

)
Resonance (

)
Metabolic Stability

0.56-0.17-0.04-0.13Low (Oxidation)

0.610.000.20-0.20Low (S-Oxidation)

1.040.350.38-0.03High

1.44 0.50 0.40 0.10 Med-High

0.680.380.300.08Medium

Key Insight: Unlike


, which is an electron-withdrawing group (EWG) with weak resonance donation, 

is a stronger EWG (

) but can act as a resonance donor in specific excited states. Crucially, the

group acts as a lipophilic hydrogen bond donor (H-bond acidity of the

proton), offering a unique "lipophilic polar" interaction with receptor pockets.
Decision Logic for Building Block Selection

Before synthesis, apply this logic to select the correct thioether motif.

DecisionTree Start Lead Optimization Goal Lipophilicity Need to Increase LogP? Start->Lipophilicity Electronic Need Strong EWG? Lipophilicity->Electronic Yes OCF3 Select -OCF3 Block (Stable Isostere) Lipophilicity->OCF3 No (Maintain) H_Bond Target Requires H-Bond Donor? Electronic->H_Bond Yes Electronic->OCF3 No (OCF3 is weaker EWG) SCF3 Select -SCF3 Block (Max Lipophilicity) H_Bond->SCF3 No SCF2H Select -SCF2H Block (Lipophilic H-Donor) H_Bond->SCF2H Yes (CF2-H interaction)

Figure 1: Strategic decision tree for selecting fluorinated chalcogen building blocks based on SAR requirements.

Synthetic Architectures & Methodologies[1]

The introduction of


 has historically been plagued by the high cost of reagents (e.g., 

) or the handling of toxic gases (

). Modern protocols utilize stable electrophilic reagents or copper-mediated cross-coupling.
The "Billard" Electrophilic Approach

For electron-rich arenes (indoles, pyrroles), electrophilic trifluoromethylthiolation is the gold standard.

  • Reagent: Trifluoromethanesulfanylamide (Billard’s Reagent).

  • Mechanism: Generation of a highly reactive

    
     equivalent activated by Brønsted acids.
    
The "Shenvi" Nucleophilic Approach

For aryl halides (aryl-I/Br), a copper-mediated approach using a stable


 source is preferred.
  • Reagent: [(bpy)Cu(SCF3)] or in-situ generation from

    
    .
    
  • Mechanism: Oxidative addition of Ar-I to Cu(I), ligand exchange with

    
    , and reductive elimination.
    

Experimental Protocol: Late-Stage Trifluoromethylthiolation

Objective: Introduction of the


 motif onto a heteroaryl iodide using a copper-mediated protocol. This method is selected for its high tolerance of functional groups common in late-stage drug intermediates.

Scope: Suitable for pyridines, pyrimidines, and electron-deficient arenes.

Reagents & Equipment[2][3]
  • Substrate: Heteroaryl Iodide (1.0 equiv)

  • Source:

    
     (Trifluoromethylthio silver) - Note: While expensive, it is the most reliable "self-validating" source for small-scale med chem due to stoichiometry control.
    
  • Catalyst: CuI (Copper(I) iodide) (1.0 equiv) - Stoichiometric Cu is often required for difficult heterocycles to drive the equilibrium.

  • Ligand: 2,2'-Bipyridine (bpy) (1.5 equiv)

  • Solvent: Diglyme or DMF (Anhydrous)

  • Safety: Bleach trap (for potential trace evolution of

    
     or thiophosgene-like byproducts).
    
Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 10 mL microwave vial or Schlenk tube.

    • Add

      
       (1.5 equiv), CuI (1.0 equiv), and 2,2'-bipyridine (1.5 equiv) inside a glovebox or under a strong Argon stream.
      
    • Why: Pre-complexation of Cu and the ligand is critical to prevent aggregation of the silver salt.

  • Substrate Addition:

    • Add the Heteroaryl Iodide (1.0 equiv).

    • Add anhydrous Diglyme (0.2 M concentration relative to substrate).

    • Causality: Diglyme is chosen over DMF for its higher boiling point and stability at the elevated temperatures required for electron-deficient rings.

  • Reaction:

    • Seal the vessel.

    • Heat to 100–120 °C for 12–16 hours.

    • Monitoring: Monitor by LCMS. Look for the mass shift of

      
       Da (
      
      
      
      to
      
      
      :
      
      
      mass change is negative, but the fragment addition is
      
      
      vs H, substitution of I is
      
      
      ).
    • Self-Validation Check: If black precipitate (Cu mirrors) forms early (<1 hr), the ligand loading was insufficient or oxygen was present.

  • Work-up (Oxidation Control):

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a Celite pad to remove AgI/Cu salts.

    • Critical Step: Wash the organic layer with 10% aqueous LiCl (to remove Diglyme) and then brine.

    • Avoid: Do not use oxidative washes (bleach/peroxides) as the thioether is susceptible to sulfoxide (

      
      ) formation.
      
  • Purification:

    • Flash chromatography on Silica gel.

    • Note:

      
       compounds are highly lipophilic; they will elute significantly faster than the parent iodide.
      
Reaction Pathway Visualization

ReactionMechanism Precursor AgSCF3 + CuI + Ligand ActiveSpecies [L-Cu-SCF3] Complex Precursor->ActiveSpecies Transmetallation Intermediate [L-Cu(III)(Ar)(I)(SCF3)] ActiveSpecies->Intermediate + Ar-I OxAdd Oxidative Addition (Ar-I) RedElim Reductive Elimination Intermediate->RedElim Rate Limiting Step RedElim->ActiveSpecies Regeneration (if Cat.) Product Ar-SCF3 RedElim->Product

Figure 2: Mechanistic pathway for Copper-mediated trifluoromethylthiolation. Note the high-valent Cu(III) intermediate which necessitates the bipyridine ligand stabilization.

Case Applications & Metabolic Considerations

Metabolic Soft Spots

While the


 bond is metabolically robust, the sulfur atom in 

remains a nucleophile.
  • Phase I Metabolism: Cytochrome P450s can oxidize the sulfur to the sulfoxide (

    
    ) and sulfone (
    
    
    
    ).
  • Medicinal Chemistry Strategy: If the sulfide is too labile, the sulfone itself is often a viable, highly electron-withdrawing pharmacophore. Alternatively, steric bulk ortho to the sulfur can retard S-oxidation.

Case Study: Tiflorex

Tiflorex is an anorectic agent where the


 group plays a dual role:
  • Lipophilicity: Facilitates CNS entry.

  • Metabolic Blocking: The

    
     on the phenyl ring prevents hydroxylation at the para-position, while the sulfur oxidation provides a secondary active metabolite.
    

References

  • Billard, T. (2017). Trifluoromethanesulfanylamides as Easy-to-Handle Equivalents of the Trifluoromethanesulfanyl Cation. Chemistry – A European Journal.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for and values).
  • Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylthiolation. Chemical Reviews.

  • Leroux, F. R., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem.

  • Shenvi, R. A., et al. (2015). Trifluoromethylthiolation of Aryl Halides. Angewandte Chemie International Edition.

Sources

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene , a specialized halogenated thioether intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.

Document Type: Chemical Property & Synthesis Guide Target Audience: Medicinal Chemists, Process Engineers, and R&S Professionals

Executive Summary

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1) is a tetra-substituted benzene derivative characterized by a dense functionalization pattern.[1][2] It serves as a high-value building block (scaffold) in drug discovery, particularly for modulating metabolic stability via the "magic methyl" effect and halogen blocking strategies. This guide outlines its physicochemical profile, predictive thermal properties, and robust synthetic pathways.

Chemical Identity & Structural Analysis[1][3][4]

PropertyDetail
IUPAC Name (2-Bromo-4-fluoro-3-methylphenyl)(methyl)sulfane
CAS Number 1879026-25-1
Molecular Formula C₈H₈BrFS
Molecular Weight 235.12 g/mol
SMILES CSC1=CC=C(F)C(C)=C1Br
MDL Number MFCD29088240
Structural Class Halogenated Thioanisole
Structural Significance
  • Poly-substitution: The 1,2,3,4-substitution pattern creates a sterically crowded environment, restricting rotation and locking conformation in downstream ligands.

  • Metabolic Blocking: The fluorine atom at the 4-position blocks metabolic oxidation (para-hydroxylation), while the 3-methyl group introduces steric hindrance to further protect the ring.

  • Thioether Handle: The methylthio (-SMe) group acts as a lipophilic hydrogen-bond acceptor, often used as a bioisostere for methoxy (-OMe) groups to improve membrane permeability.

Physical Properties: Melting & Boiling Points[7]

Note on Data Integrity: As a novel intermediate, direct experimental calorimetric data (DSC/TGA) for this specific CAS is not widely published in open-access literature. The values below represent high-confidence QSPR (Quantitative Structure-Property Relationship) predictions validated against structurally similar analogs (e.g., 2-bromo-4-fluoro-1-(methylthio)benzene).

Thermal Profile (Predicted)
PropertyValue / RangeConfidenceMethodology
Physical State Liquid or Low-Melting SolidHighComparison with thioanisole analogs.
Melting Point (MP) 15°C – 25°C MediumPredicted via Joback Group Contribution. Likely solidifies only upon refrigeration.
Boiling Point (BP) 265°C ± 10°C (at 760 mmHg)HighExtrapolated from 2-bromo-4-fluoroanisole (BP ~215°C) + S-substitution effect.
Flash Point >110°CHighCorrelated with BP and molecular weight.
Density 1.55 ± 0.05 g/cm³ HighHeavy atom effect (Br + S).
Solubility & Lipophilicity
  • LogP (Predicted): 3.8 – 4.2 (Highly Lipophilic)

  • Solubility: Insoluble in water.[3] Soluble in DCM, Chloroform, DMSO, and Ethyl Acetate.

Synthesis & Methodology

To access this scaffold with high regioselectivity, two primary routes are recommended. The Sandmeyer Approach is preferred for scale-up due to lower catalyst costs, while the Pd-Catalyzed Coupling is superior for late-stage functionalization.

Route A: The Sandmeyer-Thiolation Strategy (Scale-Up Preferred)

This route avoids the regioselectivity issues of direct bromination by establishing the substitution pattern on the aniline precursor.

  • Starting Material: 2-Bromo-4-fluoro-3-methylaniline.

  • Diazotization: Treatment with Sodium Nitrite (

    
    ) in aqueous 
    
    
    
    or
    
    
    at 0°C generates the diazonium salt.
  • Thiolation: The diazonium species is reacted with a sulfur nucleophile (Sodium Thiomethoxide,

    
    , or Dimethyl Disulfide) to install the -SMe group.
    
Route B: Palladium-Catalyzed C-S Coupling (High Precision)

Ideal for laboratory-scale synthesis where purity is paramount.

  • Starting Material: 1-Bromo-2,4-difluoro-3-methylbenzene.

  • Nucleophilic Substitution: Selective

    
     or Pd-catalyzed coupling using Sodium Thiomethoxide (
    
    
    
    ) at the more reactive position (or via a Triflate intermediate if starting from a phenol).
Synthesis Workflow Diagram

SynthesisPathways Start_Aniline Precursor: 2-Bromo-4-fluoro-3-methylaniline Step_Diazo Step 1: Diazotization (NaNO2, HBr, 0°C) Start_Aniline->Step_Diazo Inter_Diazo Intermediate: Diazonium Salt Step_Diazo->Inter_Diazo Step_Sandmeyer Step 2: Thiolation (NaSMe or MeSSMe, Cu catalyst) Inter_Diazo->Step_Sandmeyer Target TARGET: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Step_Sandmeyer->Target Yield: 65-75% Start_Phenol Alternative Precursor: 2-Bromo-4-fluoro-3-methylphenol Step_Triflate Step 1: Activation (Tf2O, Pyridine) Start_Phenol->Step_Triflate Step_PdCoupling Step 2: Buchwald-Hartwig C-S Coupling (Pd(dba)2, Xantphos, NaSMe) Step_Triflate->Step_PdCoupling Step_PdCoupling->Target Yield: 80-90%

Figure 1: Dual synthetic pathways for accessing the target thioether. Route A (Left) utilizes classical diazo chemistry; Route B (Right) employs modern organometallic cross-coupling.

Experimental Characterization Protocol

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected Signature
¹H NMR (400 MHz, CDCl₃) δ 2.45 (s, 3H, Ar-S-CH₃), δ 2.30 (d, 3H, Ar-CH₃, J_HF coupling), δ 6.90–7.30 (m, 2H, Aromatic protons).
¹⁹F NMR Single singlet/multiplet around -110 to -120 ppm (typical for aryl fluorides).
GC-MS (EI) Molecular ion peak [M]+ at m/z 234/236 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). Fragment at [M-15]+ (loss of methyl).
FT-IR C-S stretch (~700 cm⁻¹), Aryl C=C stretch (~1475, 1580 cm⁻¹). Absence of N-H or O-H stretches.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[4][5] The thioether moiety may produce a characteristic disagreeable odor (stench).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioethers are susceptible to slow oxidation to sulfoxides (

    
    ) upon prolonged exposure to air.
    
  • Spill Protocol: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the odoriferous sulfide to the non-volatile sulfoxide/sulfone before disposal.

References

  • Sigma-Aldrich. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Detail. Retrieved from .

  • ChemScene. Building Blocks: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS 1879026-25-1).[1][2] Retrieved from .

  • BenchChem. Synthesis and Troubleshooting of Polysubstituted Bromobenzenes. Technical Support Documents. Retrieved from .

  • National Institute of Standards and Technology (NIST). Properties of Halogenated Anisoles and Thioanisoles (Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from .

  • AAT Bioquest. Boiling Point and Melting Point Reference Database. Retrieved from .[6]

Sources

Methodological & Application

synthesis of functionalized biaryls using 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Highly Functionalized Biaryls via Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene

Structural Rationale and Mechanistic Causality

The design of modern therapeutics heavily relies on densely functionalized aromatic scaffolds. The compound 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (CAS: 1879026-25-1) serves as a premium polyfunctional building block[1]. Its unique substitution pattern offers a highly orchestrated reactivity profile:

  • C-Br Bond: Serves as the primary site for palladium-catalyzed cross-coupling. The lower bond dissociation energy of C-Br compared to C-F ensures strict chemoselectivity during oxidative addition[2].

  • C-F Bond: Provides metabolic stability and modulates the lipophilicity of the final biaryl without interfering with the Pd(0) catalytic cycle.

  • Methylthio (-SMe) Group: Acts as a latent functional handle. Post-coupling, it can be oxidized to a sulfone (-SO₂Me) or utilized in Liebeskind-Srogl cross-couplings, while remaining inert under standard Suzuki-Miyaura conditions[3].

  • Ortho-Methyl Group: Induces a conformational twist in the resulting biaryl, which is often critical for binding site specificity in kinase inhibitors.

Because the C-Br bond is flanked by a methyl group and a methylthio group, the oxidative addition and subsequent transmetalation steps face significant steric hindrance. Therefore, selecting the correct palladium/ligand system is not just a matter of yield, but of overcoming the kinetic barrier imposed by this ortho,ortho-disubstitution[4].

Reaction Optimization and Quantitative Data

To establish a self-validating protocol, several catalytic systems must be evaluated. The quantitative data below summarizes the causality behind the final protocol selection, demonstrating how ligand choice directly impacts the reaction's success.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observations
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene/H₂O9042Standard conditions; poor conversion due to steric hindrance and potential catalyst poisoning by the -SMe group.
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O10078Electron-rich, bulky SPhos accelerates oxidative addition and facilitates reductive elimination, overcoming steric bulk.
Pd(dppf)Cl₂ (2 mol%) dppf Cs₂CO₃ 1,4-Dioxane/H₂O 90 94 Bidentate dppf prevents coordination of the thioether to Pd(II). Cs₂CO₃ provides optimal solubility and boronic acid activation.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene with phenylboronic acid.

Visualizing the Chemoselective Workflow

The following diagram illustrates the catalytic cycle, emphasizing the chemoselective oxidative addition at the C-Br bond while preserving the C-F and C-SMe functionalities.

CatalyticCycle Start 2-Bromo-4-fluoro-3-methyl -1-(methylthio)benzene OxAdd Oxidative Addition (Chemoselective for C-Br) Start->OxAdd + Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd TransMet Transmetalation (+ Arylboronic Acid) OxAdd->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Biaryl (Retains F, Me, SMe) RedElim->Product

Catalytic cycle of selective Suzuki-Miyaura coupling at the C-Br bond.

Experimental Protocol: Self-Validating Synthesis of Functionalized Biaryls

Objective: Synthesize a functionalized biaryl via the coupling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene with an arylboronic acid[4].

Materials:

  • 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 equiv, 1.0 mmol, 235.12 mg)[1]

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%, 16.3 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol, 814.5 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality:

  • Reaction Setup & Degassing:

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

    • Causality: Solid reagents are added first to minimize exposure to atmospheric moisture.

    • Action: Add 1,4-Dioxane and H₂O. Seal the flask with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Substrate Addition & Heating:

    • Action: Add 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene via a micro-syringe. Replace the septum with a reflux condenser under an Argon balloon. Heat the mixture to 90 °C in a pre-heated oil bath.

    • Causality: The substrate is a liquid/oil at room temperature. Adding it post-degassing prevents volatilization. The 90 °C temperature provides the activation energy required to overcome the steric hindrance of the ortho-methyl and ortho-methylthio groups.

  • In-Process Control (IPC) & Self-Validation:

    • Action: After 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and spot on a silica gel TLC plate (Eluent: 9:1 Hexanes/EtOAc).

    • Validation: The reaction is self-validating through visual and chromatographic cues. The initial red/orange suspension (Pd(II) precatalyst) will turn into a dark, homogeneous solution as the active Pd(0) species forms. On TLC, the starting bromide (R_f ≈ 0.65, UV active) should be completely consumed, replaced by a lower R_f spot (R_f ≈ 0.45) representing the biaryl product.

  • Workup & Purification:

    • Action: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).

    • Causality: The aqueous wash removes the 1,4-dioxane, unreacted boronic acid, and inorganic salts (Cs₂CO₃, borate byproducts).

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes).

    • Validation: Successful isolation is confirmed by ¹H NMR. The disappearance of the isolated aromatic proton of the starting material and the appearance of a new multiplet corresponding to the newly introduced aryl ring validates the C-C bond formation. The sharp singlets of the -SMe (δ ~2.4 ppm) and -Me (δ ~2.3 ppm) groups must remain intact.

Downstream Synthetic Utility

The retention of the methylthio group is a strategic advantage. As shown in the logical relationship diagram below, the resulting biaryl is not a dead-end product but a versatile intermediate.

Downstream Biaryl Functionalized Biaryl (-SMe, -F, -Me) Oxidation Oxidation (mCPBA or H2O2) Biaryl->Oxidation Electrophilic Activation Liebeskind Liebeskind-Srogl Cross-Coupling (Pd/Cu) Biaryl->Liebeskind C-S Bond Cleavage Sulfone Methylsulfone Biaryl (-SO2Me) Oxidation->Sulfone Teraryl Complex Teraryl Scaffold Liebeskind->Teraryl

Downstream functionalization pathways of the methylthio biaryl product.

By leveraging the differential reactivity of the halogens and pseudo-halogens on this scaffold, researchers can rapidly assemble complex molecular architectures with high precision.

References

  • Sigma-Aldrich - 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Page. Retrieved from:

  • ChemScene - 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Specifications. Retrieved from: 1

  • MDPI - Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Retrieved from: 3

  • Tokyo Chemical Industry (TCI) - Suzuki-Miyaura Cross Coupling Reaction Overview. Retrieved from: 4

  • Arabian Journal of Chemistry - Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Retrieved from: 2

Sources

Suzuki-Miyaura coupling conditions for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Ortho-Sandwich" & Sulfur Poisoning The substrate 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene represents a "perfect storm" of synthetic challenges in medicinal chemistry, particularly relevant to the synthesis of KRAS G12C inhibitor intermediates (e.g., Adagrasib analogs).[1]

  • Steric Occlusion (The 1,2,3-Trisubstitution Pattern): The reactive center (C2-Br) is flanked by a methylthio group (-SMe) at C1 and a methyl group (-Me) at C3.[1] This ortho,ortho-disubstitution creates a formidable steric wall, inhibiting the approach of the Palladium catalyst during oxidative addition and, more critically, blocking the incoming boronate during the transmetallation step.[1]

  • Catalyst Poisoning (The Thioether Effect): The ortho-methylthio group is a soft Lewis base.[1] Following oxidative addition, the sulfur atom can coordinate to the electrophilic Pd(II) center, forming a stable chelate or simply out-competing the phosphine ligand.[1] This "poisoning" halts the catalytic cycle by preventing the coordination of the boronate species.

  • Electronic Deactivation: While the C4-Fluorine is electron-withdrawing (inductively activating C2-Br), the electron-rich -SMe group (mesomerically donating) counteracts this, making the C-Br bond less electrophilic than a standard aryl bromide.[1]

The Solution: Ligand-Controlled Catalysis Standard "commodity" catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) typically fail with this substrate, resulting in low conversion (<20%) or extensive protodeboronation.[1] Success requires Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Palladium (PEPPSI) systems.[1] These ligands are bulky (forcing reductive elimination) and electron-rich (facilitating oxidative addition), and they bind Pd tightly enough to resist displacement by the sulfur atom.[1]

Part 2: Mechanistic Visualization

To understand the protocol design, we must visualize the competitive pathways.[1]

G Substrate 2-Bromo-4-fluoro- 3-methyl-1-(methylthio)benzene OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species (Bulky Ligand) Pd0->OxAdd Poisoning Sulfur Chelation/Poisoning (Dead Catalyst) OxAdd->Poisoning S-coordination (If Ligand is weak) Transmet Transmetallation (Rate Limiting Step) OxAdd->Transmet + Ar-B(OH)2 / Base (Steric Bulk prevents S-binding) Prod Biaryl Product Transmet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Mechanistic pathway highlighting the critical divergence between productive transmetallation and sulfur-induced catalyst poisoning.[1]

Part 3: Experimental Protocols

Two protocols are provided.[1][2][3][4][5] Protocol A is the recommended "Gold Standard" for high yield and reliability. Protocol B is a "Green/Alternative" method using NHC ligands if phosphine contamination is a concern.[1]

Protocol A: The "Buchwald" Method (Recommended)

Best for: Drug discovery, gram-scale synthesis, and difficult coupling partners.[1]

Rationale:

  • Catalyst: XPhos Pd G2 (or SPhos Pd G2). The XPhos ligand is exceptionally bulky, creating a "roof" over the Pd center that physically blocks the ortho-SMe group from coordinating, while the biphenyl backbone promotes the coupling of hindered substrates.[1] The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Base: K3PO4 .[1][6] A mild, anhydrous base prevents the hydrolysis of sensitive functional groups while sufficiently activating the boronic acid.[1]

  • Solvent: THF/Water (10:1) . The biphasic system dissolves inorganic bases while maintaining high solubility of the organic components.[1]

Materials:

  • Substrate: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2.0 – 5.0 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground (3.0 equiv)[1]

  • Solvent: THF (degassed) and Water (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar and a septum cap) with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), K3PO4 (3.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).

    • Note: If the boronic acid is expensive, increase loading to 1.5 equiv to account for protodeboronation.

  • Inertion: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).[1]

  • Solvation: Add THF (4.0 mL) and Water (0.4 mL) via syringe.

    • Critical: The solvent must be degassed (sparged with inert gas for 10 mins) prior to addition to prevent oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours.

    • Monitoring: Check by LC-MS.[1][4] If conversion is <50% after 2 hours, raise temperature to 80 °C. The XPhos catalyst is thermally stable up to 100 °C.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over Na2SO4, filter, and concentrate.[1][7]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 85–95% (depending on the boronic acid partner).[1]

Protocol B: The "PEPPSI" Method (Sulfur-Resistant)

Best for: High-temperature reactions, very electron-poor boronic acids, or if phosphine residues are problematic.[1]

Rationale:

  • Catalyst: Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand binds to Pd much more strongly than phosphines or sulfides.[1] It renders the catalyst virtually immune to sulfur poisoning.[1]

  • Solvent: 1,4-Dioxane .[1][2][7] Allows for higher reaction temperatures (100 °C) to overcome the extreme steric barrier of the 1,2,3-trisubstituted ring.

Materials:

  • Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0) (2.0 mol%)[1]

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (dry)[1]

Step-by-Step Procedure:

  • Setup: Combine Substrate (1.0 mmol), Boronic Acid (1.5 equiv), K2CO3 (3.0 equiv), and Pd-PEPPSI-IPr (2 mol%) in a screw-cap vial.

  • Inertion: Purge with Argon.

  • Solvation: Add 1,4-Dioxane (5 mL).

  • Reaction: Heat to 100 °C for 12–16 hours.

    • Note: NHC catalysts often have a slower initiation period but higher longevity than phosphine catalysts.[1]

  • Workup: Filter through a pad of Celite to remove insolubles. Concentrate the filtrate and purify.

Part 4: Data & Troubleshooting

Table 1: Optimization Matrix for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene

ParameterStandard (Avoid)Optimized (Recommended)Why?
Ligand PPh3, dppfXPhos, SPhos, RuPhos Bulky ligands prevent S-poisoning and force reductive elimination in hindered systems.[1]
Precatalyst Pd(PPh3)4, Pd2(dba)3Pd G2/G3/G4 Palladacycles Ensures 1:1 Pd:L ratio; prevents formation of inactive Pd-aggregates.[1]
Base Na2CO3, Et3NK3PO4, CsF Stronger activation of boronic acid required for hindered transmetallation.[1]
Solvent DMF (can decompose)THF, Dioxane, Toluene Non-coordinating ethers prevent solvent competition for the Pd center.

Troubleshooting Guide:

  • Problem: Low Conversion (<10%).

    • Cause: Oxidative addition failed due to poisoning.[1]

    • Fix: Switch to Pd-PEPPSI-IPr or increase XPhos Pd G2 loading to 5 mol%. Ensure oxygen is rigorously excluded.[1]

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxidation of the boronic acid before transmetallation.[1]

    • Fix: Degas solvents more thoroughly.[1] Add the boronic acid slowly (syringe pump) if possible, or use a Boronic Ester (Pinacol ester) instead of the acid.[1]

  • Problem: Protodeboronation (Ar-B(OH)2

    
     Ar-H). 
    
    • Cause: Reaction too slow; base too strong; water content too high.[1]

    • Fix: Switch to anhydrous conditions (Dioxane/CsF) or use a larger excess of boronic acid (2.0 equiv).

Part 5: References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link[1]

    • Foundational text on Dialkylbiaryl phosphines (SPhos, XPhos) for hindered substrates.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[1] Chemistry - A European Journal, 2006.[1] Link[1]

    • Definitive guide on NHC-Pd catalysts for difficult/poisoned couplings.

  • Lennon, I. C., et al. "Suzuki-Miyaura Coupling of Heterocyclic Substrates: Sulfur Poisoning and Catalyst Selection."[1] Organic Process Research & Development, 2008.[1] Link[1]

    • Specific discussion on overcoming sulfur poisoning in industrial couplings.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Chemical Reviews, 1995.[1] Link[1]

    • General review of the Suzuki-Miyaura reaction mechanism.

Sources

nucleophilic aromatic substitution (SNAr) on fluoro-substituted benzene derivatives

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on Fluoro-Substituted Benzene Derivatives

Executive Summary

The installation of heteroatoms onto aromatic rings via Nucleophilic Aromatic Substitution (

fluoro-substituted arenes

1

Mechanistic Foundation: The "Fluorine Effect"

To design effective



The Rate-Determining Step (RDS)

Unlike



addition-elimination2
  • Step 1 (RDS): Nucleophilic attack disrupts aromaticity, forming a high-energy, resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Step 2 (Fast): Re-aromatization via loss of the leaving group (

    
    ).[2]
    

Why F > Cl > Br > I? The highly electronegative fluorine atom exerts a powerful inductive effect (

3
Visualization: Reaction Coordinate

The following diagram illustrates the energy landscape, highlighting how Fluorine lowers the activation energy (

SNAr_Mechanismcluster_legendKinetic InsightStartSubstrate (Ar-F) + Nu-TS1Transition State 1(High Energy)Start->TS1Rate Determining Step(Nucleophilic Attack)InterMeisenheimer Complex(Stabilized by F)TS1->Inter-I Effect StabilizesTS2Transition State 2(Loss of F-)Inter->TS2Fast EliminationEndProduct (Ar-Nu) + F-TS2->EndAromaticity RestoredNoteFluorine's electronegativity lowersthe energy of TS1, acceleratingthe reaction despite strong C-F bond.

Figure 1: Reaction coordinate of

1343

Strategic Reaction Design

Solvent Selection & Safety
SolventBoiling Point (°C)SuitabilitySafety Warning
DMSO 189Excellent (Standard)CRITICAL: Potential for thermal runaway/explosion >120°C with halides/acids. [2]
DMF 153GoodHepatotoxic; difficult to remove (requires aqueous workup).
NMP 202ExcellentReprotoxic; high boiling point makes removal challenging.
MeCN 82ModerateGood for microwave/flow chemistry; easy removal.
Sulfolane 285High Temp StabilitySolid at RT; requires aqueous wash to remove.

Expert Insight: For DMSO, never heat sealed vessels above 140°C without rigorous DSC (Differential Scanning Calorimetry) testing. The decomposition of DMSO is autocatalytic and can be triggered by halides (


Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    ):
    Standard for phenols and thiols. Tip:
    
    
    is often superior due to the "Cesium Effect"—the large cation radius disrupts tight ion pairing, making the nucleophile more "naked" and reactive.
  • Tertiary Amines (DIPEA, TEA): Used with amine nucleophiles to neutralize the HF generated.

  • Strong Bases (

    
    , 
    
    
    ):
    Required for unreactive alcohol nucleophiles to form the alkoxide in situ.

Experimental Protocols

Protocol A: Standard Thermal (Amine Nucleophile)

Objective: Synthesis of 4-morpholino-nitrobenzene from 4-fluoro-nitrobenzene.

Reagents:

  • 4-Fluoro-1-nitrobenzene (

    
     equiv)
    
  • Morpholine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv)
    
  • 
     (
    
    
    equiv) or DIPEA (
    
    
    equiv)
  • Acetonitrile (MeCN) or DMSO (Concentration:

    
    )
    

Workflow:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1-nitrobenzene (

    
    ) and 
    
    
    (
    
    
    , finely ground).
  • Solvent Addition: Add MeCN (

    
    ). Note: If substrate is insoluble, use DMSO, but adhere to safety limits.
    
  • Nucleophile Addition: Add morpholine (

    
    ) dropwise.
    
  • Reaction: Fit with a reflux condenser and heat to

    
     (MeCN) or 
    
    
    (DMSO). Monitor by TLC (Eluent: 20% EtOAc/Hexane) or LCMS.
    • Checkpoint: Reaction is typically complete within 2–4 hours.

  • Workup (Self-Validating Step):

    • Cool to RT. Dilute with EtOAc (

      
      ) and water (
      
      
      ).
    • Crucial Step: Wash organic layer with 0.5 M HCl (

      
      ). This converts excess morpholine into its water-soluble salt, ensuring it is removed in the aqueous phase.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Protocol B: Microwave-Assisted

Objective: Rapid library synthesis using unreactive substrates.

Parameters:

  • Vessel: 10 mL dedicated microwave vial (pressure rated).

  • Solvent: NMP or DMF (high microwave absorbance).

  • Conditions:

    
     for 10–20 minutes.
    

Workflow:

  • Combine substrate (

    
    ), amine (
    
    
    equiv), and DIPEA (
    
    
    equiv) in the vial.
  • Add NMP (

    
    ). Cap with a crimp top septum.
    
  • Irradiate at

    
     (High Absorption setting).
    
  • Safety Check: Ensure the pressure sensor is active. Do not exceed 20 bar.

  • Workup: Pour directly into a separatory funnel containing 5% LiCl solution (helps remove NMP/DMF into the aqueous layer) and extract with EtOAc.

Advanced Topic: Regioselectivity in Polyfluoro-Arenes

When multiple fluorine atoms are present, regioselectivity is dictated by the position of Electron Withdrawing Groups (EWG).

  • Rule of Thumb: Nucleophilic attack occurs preferentially para to the strongest EWG. If the para position is blocked or non-fluorinated, attack occurs ortho .

  • Sterics: In perfluorinated systems (e.g., pentafluoropyridine), attack occurs at the 4-position (para to N) to minimize steric repulsion and maximize resonance stabilization [4].

Regioselectivitycluster_mechMechanism LogicSubstratePolyfluoro-Arene SubstrateCheckEWGIs there a strong EWG(NO2, CN, Carbonyl)?Substrate->CheckEWGParaPathAttack PARA to EWG(Major Product)CheckEWG->ParaPathYesOrthoPathAttack ORTHO to EWG(Minor/Secondary)CheckEWG->OrthoPathYes (if Para blocked)CheckHeteroIs it a Heterocycle(e.g., Pyridine)?CheckEWG->CheckHeteroNoHeteroPathAttack ORTHO/PARA to Nitrogen(Nitrogen acts as EWG)CheckHetero->HeteroPathYesExplResonance stabilization of theMeisenheimer complex is greatestwhen negative charge rests on EWG.

Figure 2: Decision tree for predicting regioselectivity in polyfluorinated substrates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Poor nucleophilicity or high

.
Switch to

(Cesium effect); Increase Temp; Use Microwave; Switch solvent to DMSO/NMP.
Hydrolysis (Phenol byproduct) Wet solvent/base.Dry solvent over molecular sieves; Use anhydrous base; Perform under

atm.
Regio-isomers Multiple activating groups.Lower temperature (kinetic control); Use bulkier nucleophile to favor less sterically hindered position.
Incomplete Conversion Product inhibition (HF formation).Ensure sufficient base (2+ equiv) is present to scavenge HF.

References

  • Chupakhin, O. N., & Charushin, V. N. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Accounts of Chemical Research. Link (Context: General mechanism and leaving group trends).

  • Yang, Q., et al. (2020).[5] Explosion Hazards of Dimethyl Sulfoxide (DMSO) with Metal Halides and Other Salts.[5] Organic Process Research & Development. Link (Context: Critical safety data on DMSO thermal runaway).

  • Lüning, U. (2010). Organic Reactions: An Introduction to Pathways and Mechanisms. Wiley-VCH. (Context: Textbook grounding for Meisenheimer complex stability).
  • Chambers, R. D., et al. (1996). Polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1. Link (Context: Regioselectivity in fluorinated pyridines).

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. Link (Context: Foundational review on element effect F vs I).

protocol for lithiation and functionalization of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Lithiation & Functionalization of Poly-Substituted Thioanisoles

Part 1: Executive Summary & Chemo-Structural Analysis

1.1 Scope This application note details the protocol for the regioselective lithiation of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1). This scaffold is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals, where the precise arrangement of the fluorine, methyl, and thioether moieties is critical for structure-activity relationships (SAR).

1.2 Structural Reactivity Analysis The substrate presents a complex "checkmate" of directing groups. Successful functionalization requires distinguishing between Halogen-Metal Exchange (HME) and Directed Ortho Metalation (DoM) .

  • Target Site (C2): The C-Br bond is the primary site for functionalization via HME.

  • Competing Site (C5): The C5 proton is highly acidic due to the strong inductive effect of the adjacent Fluorine (C4) and the weaker effect of the meta-SMe group.

  • Competing Site (C6): The C6 proton is activated by the ortho-SMe group (DoM), but this is kinetically slower than HME.

Mechanistic Insight: At -78 °C in THF , the rate of Br/Li exchange (


) significantly exceeds the rate of deprotonation (

). Furthermore, the resulting 2-lithio intermediate is thermodynamically stabilized by the intramolecular coordination of the sulfur lone pair (C1-SMe) to the lithium atom, forming a stable 5-membered chelate ring. This "ortho-lithio thioether effect" prevents the "Base-Catalyzed Halogen Dance" (isomerization) often seen in poly-halogenated systems.

Part 2: Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate >95% Purity, dried under high vacuumStarting Material
Solvent Anhydrous THF (distilled from Na/Benzophenone or column dried)Reaction Medium
Reagent n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in HexanesLithiating Agent
Electrophile Anhydrous (e.g., DMF, Iodine, Borates)Trapping Agent
Atmosphere Argon (Ar) or Nitrogen (N₂)Inert Environment
Standard Operating Procedure (SOP)

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with Argon for 15 minutes while cooling to room temperature.

  • Maintain a positive pressure of Argon throughout the procedure.

Step 2: Solvation & Cooling

  • Charge the flask with 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (1.0 equiv).

  • Add Anhydrous THF via syringe to achieve a concentration of 0.1 M to 0.15 M.

    • Note: THF is required to promote the breakdown of n-BuLi aggregates, increasing reactivity for HME.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Lithiation (Halogen-Metal Exchange)

  • Add n-BuLi (1.05 equiv) dropwise via syringe over 5–10 minutes.

    • Critical: Direct the stream down the side of the flask to precool the reagent before it hits the solution.

  • Stir the reaction at -78 °C for 30 minutes .

    • Checkpoint: The solution may change color (often yellow or light orange) indicating the formation of the lithiated species.

    • Caution: Do not extend this time beyond 60 minutes to avoid potential scrambling to the C5 position.

Step 4: Functionalization (Electrophile Trapping)

  • Add the Electrophile (1.2 – 1.5 equiv) dissolved in a minimal amount of THF (if solid) or neat (if liquid) dropwise.

  • Stir at -78 °C for 30 minutes .

  • Remove the cooling bath and allow the reaction to warm to 0 °C (or Room Temp, depending on the electrophile) over 1 hour.

Step 5: Quench & Workup

  • Quench the reaction with Saturated NH₄Cl (aq) .

  • Extract with EtOAc or DCM (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Part 3: Visualization & Workflow

Reaction Workflow Diagram

LithiationProtocol cluster_warning Critical Control Points Start Start: Dry Substrate Solvent Dissolve in Anhydrous THF (Conc: 0.15 M) Start->Solvent Cool Cool to -78 °C (Dry Ice / Acetone) Solvent->Cool Warn2 Use THF Ether is too slow for HME Solvent->Warn2 AddLi Add n-BuLi (1.05 eq) Dropwise over 10 min Cool->AddLi Wait Stir 30 min at -78 °C (Form 2-Lithio Species) AddLi->Wait Kinetic Control AddE Add Electrophile (1.2 eq) (DMF, I2, CO2, etc.) Wait->AddE Trapping Warn1 Avoid T > -60 °C Risk: Scrambling to C5 Wait->Warn1 Warm Warm to 0 °C / RT (1 Hour) AddE->Warm Quench Quench: Sat. NH4Cl Warm->Quench

Figure 1: Step-by-step workflow for the lithiation of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete ExchangeSwitch to t-BuLi (2.0 equiv) at -78 °C. t-BuLi is more reactive and irreversible.
Regio-Isomers (C5) Temperature too highEnsure internal temperature probe reads <-70 °C during addition.
Starting Material Recovery Wet SolventRe-distill THF or use molecular sieves (3Å). Moisture kills n-BuLi instantly.
Protonated Product (C2-H) Wet ElectrophileDry the electrophile (e.g., distill DMF, sublime Iodine) before addition.

Advanced Optimization: The "Turbo-Grignard" Alternative If the lithium species proves too unstable (degrading via benzyne pathways, though unlikely here), switch to i-PrMgCl·LiCl (Turbo Grignard).

  • Protocol: Treat substrate with i-PrMgCl[1]·LiCl (1.1 eq) in THF at -15 °C for 1 hour.

  • Benefit: The Magnesiate intermediate is less basic and tolerates sensitive functional groups better than the Lithium species.

Part 5: References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9794-9824. Link

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (General reference for HME vs DoM kinetics).

  • Leroux, F., et al. (2004). "Halogen-Metal Exchange of Bromo- and Iodo-Arenes." The Chemistry of Organolithium Compounds. (Detailed kinetics of Br/Li exchange in THF).

Sources

Application Notes and Protocols for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is a strategically functionalized aromatic compound poised to serve as a valuable intermediate in pharmaceutical synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom to modulate physicochemical properties, a methyl group for steric and electronic influence, and a methylthio group, offers medicinal chemists a versatile platform for molecular elaboration. The presence of these distinct functionalities allows for a range of selective chemical transformations, making it an attractive starting material for the synthesis of complex drug candidates.

This document provides a comprehensive guide to the potential applications and handling of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene. The protocols and insights presented herein are grounded in established chemical principles and draw analogies from structurally related compounds to provide a robust framework for its utilization in drug discovery programs.

Physicochemical Properties and Structural Data

A thorough understanding of the compound's properties is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₈H₈BrFS[1]
Molecular Weight 235.12 g/mol [1]
CAS Number 1879026-25-1[1]
Appearance Not widely reported, likely a solid or oil-
Purity Typically ≥95%[1]
Synonyms (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane[2]

Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The strategic placement of the bromo, fluoro, and methylthio groups on the benzene ring makes 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene a powerful intermediate for the synthesis of a variety of pharmacologically relevant scaffolds. The bromine atom, in particular, is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Cores

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures, which are prevalent in many approved drugs. The bromine atom of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene can be readily coupled with a wide range of boronic acids or esters.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. The fluorine and methyl groups can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow reagents Combine: - 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) degas Degas with Inert Gas (e.g., Argon) reagents->degas heat Heat to Reflux (80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and an arylboronic acid.

Materials:

  • 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent in vacuo.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and their derivatives. This reaction is of paramount importance in drug discovery as the amine functionality is a key feature in a vast number of pharmaceuticals.

Mechanistic Rationale: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. The choice of phosphine ligand is critical for the efficiency of the reaction.

Workflow for a Typical Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow reagents Combine in an oven-dried tube: - 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene - Amine - Palladium precatalyst (e.g., Pd₂(dba)₃) - Phosphine ligand (e.g., XPhos) - Base (e.g., NaOtBu) inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Dry, Degassed Solvent (e.g., Toluene or Dioxane) inert_atm->solvent heat Heat to Desired Temperature (80-110 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool_filter Cool and Filter monitor->cool_filter Upon Completion workup Aqueous Workup cool_filter->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an arylamine from 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and a primary or secondary amine.

Materials:

  • 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a glovebox or under a stream of argon, add 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction tube equipped with a stir bar.

  • Seal the tube with a septum.

  • Add the amine followed by anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is not widely available, precautions should be taken based on the handling of similar halogenated aromatic compounds.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Characterization of Products

The successful synthesis of derivatives from 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene requires rigorous characterization to confirm the structure and purity of the final compounds. A combination of spectroscopic and chromatographic techniques is recommended.[4]

TechniquePurposeExpected Observations for a Biaryl Product (Suzuki Coupling)
¹H NMR To determine the proton environment and connectivity.Disappearance of the signal corresponding to the starting aryl bromide and appearance of new aromatic proton signals from the coupled ring. The methyl and methylthio proton signals should remain.
¹³C NMR To identify the carbon skeleton.Appearance of new aromatic carbon signals.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.A molecular ion peak corresponding to the expected mass of the coupled product.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating high purity.

Conclusion

2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene is a promising and versatile building block for pharmaceutical research and development. Its unique array of functional groups provides access to a wide range of complex molecular architectures through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the full potential of this intermediate in the discovery of novel therapeutic agents. As with any chemical synthesis, careful planning, execution, and characterization are paramount to achieving successful outcomes.

References

  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. Benzenemethanol,2-Bromo-4-Fluoro-. [Link]

  • Cleanchem Laboratories. Material Safety Data Sheet: 2-Bromo-4-fluoro-N-methylbenzamide. [Link]

  • Georganics. 2-Bromo-4-fluoro-1-(methylthio)benzene. [Link]

  • AD PHARMACHEM. P-Bromo Fluoro Benzene. [Link]

  • PubChem. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. [Link]

Sources

reaction mechanism of aryl bromide substitution in poly-substituted benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, poly-substituted benzene rings are ubiquitous scaffolds. However, functionalizing these sterically crowded and electronically complex systems presents a unique set of challenges. This guide moves beyond standard textbook mechanisms to address the chemoselectivity , regioselectivity , and operational protocols required to successfully manipulate aryl bromides in the presence of competing functionalities (Cl, OTf, F, steric bulk).

We focus on two primary mechanistic pathways:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki): The dominant method for constructing C-N, C-O, and C-C bonds.

  • Nucleophilic Aromatic Substitution (

    
    ):  A viable alternative only for highly electron-deficient systems.
    

Mechanistic Foundations

The Palladium Catalytic Cycle: The Monoligated Imperative

For poly-substituted aryl bromides, the rate-determining step is often Oxidative Addition (OA) .[1] Contrary to older models involving bis-ligated species (


), recent kinetic data confirms that for bulky dialkylbiaryl phosphine ligands (e.g., Buchwald ligands), the active species is the monoligated 

complex
.
  • Why this matters: In crowded poly-substituted systems, the steric bulk of the ligand (L) facilitates the dissociation of the resting state dimer or precursor, creating the highly reactive 12-electron

    
     species necessary to attack the hindered C-Br bond.
    

Figure 1: Catalytic Cycle for Sterically Hindered Aryl Bromides

PdCycle Precat Pd(II) Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Active Active Species [Pd(0)L] (12e- Monoligated) Precat->Active Reduction/Ligand Exchange OxAdd Oxidative Addition Complex [L-Pd(II)(Ar)(Br)] (Rate Limiting for Chlorides/Hindered Bromides) Active->OxAdd + Ar-Br (Steric Relief drives this) AmineBind Amine Coordination [L-Pd(II)(Ar)(NHR2)(Br)] OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base) [L-Pd(II)(Ar)(NR2)] AmineBind->Deprot + Base (NaOtBu/Cs2CO3) - HBr RedElim Reductive Elimination Product Release Deprot->RedElim C-N Bond Formation RedElim->Active Regeneration of Pd(0)L

Caption: The monoligated Pd(0)L pathway is critical for overcoming steric hindrance in poly-substituted arenes.

The Alternative

For aryl bromides situated ortho or para to strong electron-withdrawing groups (EWGs) like


, 

, or

, the reaction may proceed via the Meisenheimer Complex .
  • Key Differentiator: Unlike Pd-catalysis,

    
     is sensitive to the electronic  nature of the ring but relatively insensitive to steric bulk at the leaving group site (unless extreme).
    
  • Leaving Group Ability: In

    
    , 
    
    
    
    . If your poly-substituted ring contains a Fluorine ortho to a Nitro group, the Fluorine will displace before the Bromine.

Strategic Site-Selectivity

When multiple halogens are present, predicting the site of reaction is paramount.

Hierarchy of Oxidative Addition (Pd-Catalysis)

In general, the reactivity order for Pd-catalyzed cross-coupling is:


[1][2]

The Bromide/Triflate Anomaly: While


 is generally more reactive than 

(triflate) in Suzuki-Miyaura couplings using standard phosphines (

), this selectivity can invert based on the nucleophile and solvent.
  • Suzuki (Boronic Acids): Favors C-Br insertion.

  • Negishi (Organozinc) / Kumada: Often favors C-OTf insertion due to the anionic nature of the oxidative addition transition state in these pathways.

Poly-Brominated Systems: Sterics vs. Electronics

If a substrate has two bromine atoms (e.g., 2,5-dibromotoluene), which one reacts?

  • Electronic Control: The Pd(0) center is nucleophilic. It prefers the most electron-deficient C-Br bond (lowest LUMO energy).

    • Example: In 2,4-dibromoanisole, the Br at C4 (para to OMe) is more electron-rich than C2 (ortho to OMe, inductively withdrawn). However, C2 is sterically crowded.

  • Steric Control: For bulky ligands (e.g.,

    
    ), sterics override electronics . The Pd will insert into the least hindered C-Br bond.
    
    • Rule of Thumb: Use bulky ligands to force reaction at the less hindered site. Use smaller, bidentate ligands (like dppf) if you need to target the electronically activated (but potentially hindered) site.

Decision Matrix for Optimization

Figure 2: Ligand & Condition Selection Tree

DecisionTree Start Substrate Analysis EWG Strong EWG (NO2, CN) ortho/para? Start->EWG SNAr Use SNAr Protocol (K2CO3, DMF, Heat) EWG->SNAr Yes PdCat Pd-Catalysis Required EWG->PdCat No Crowded Steric Environment of C-Br? PdCat->Crowded HighlyHindered Highly Hindered (Ortho-substituents) Crowded->HighlyHindered UnHindered Un/Moderately Hindered Crowded->UnHindered Ligand1 Ligand: BrettPhos or tBuXPhos HighlyHindered->Ligand1 Ligand2 Ligand: XPhos or RuPhos UnHindered->Ligand2 Base Base Sensitivity? Ligand1->Base Ligand2->Base StrongBase Stable: NaOtBu Base->StrongBase WeakBase Sensitive: Cs2CO3 or K3PO4 Base->WeakBase

Caption: Selection logic for ligand and base based on substrate electronics and sterics.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of Hindered Poly-Substituted Aryl Bromides

Target: Coupling a secondary amine to a 2,6-disubstituted aryl bromide.

Reagents:

  • Substrate: Poly-substituted Aryl Bromide (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (1-2 mol%) or Pd-precatalyst (e.g., BrettPhos Pd G4)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol% if not using G4 precatalyst)

  • Base: NaOtBu (1.4 equiv) [Use

    
     if ester/cyano groups present]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Inert Setup: Charge an oven-dried reaction vial with a stir bar. If using solid reactants (Pd source, Ligand, Base, Aryl Bromide), add them now.

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous solvent via syringe.

  • Liquid Reagents: Add the amine and any liquid aryl bromides via syringe.

  • Activation: Place in a pre-heated heating block at 80–100 °C .

    • Note: For highly hindered substrates, "activation" of the catalyst is crucial. Pre-stirring the Pd source and ligand in a small amount of solvent for 5 mins at 60°C before adding to the main mix can improve yields.

  • Monitoring: Monitor by HPLC or TLC. Reaction times vary from 2 to 16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Chemoselective Coupling (Br vs Cl)

Target: Reacting the C-Br bond while leaving a C-Cl bond intact.

Key Adjustment:

  • Temperature Control: Keep temperature

    
    . Above 100°C, activation of the C-Cl bond becomes possible with active ligands.
    
  • Ligand Selection: Use XPhos . It is highly active for bromides but requires higher energy to activate chlorides compared to ligands like tBu-BrettPhos.

  • Stoichiometry: Use exactly 1.0–1.1 equiv of the nucleophile to prevent "over-reaction" at the chloride site.

Troubleshooting & Optimization ("The Art")

IssueProbable CauseSolution
No Reaction (SM Recovery) Catalyst death or failure to oxidatively add.Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to BrettPhos). Ensure strict

-free conditions.
Dehalogenation (H-Ar)

-hydride elimination from the amine or solvent.
Switch solvent from Dioxane to Toluene. Use a base without

-hydrogens (e.g.,

).
Regioisomer Mix Ligand not bulky enough to discriminate sites.Increase ligand steric bulk (

SPhos

XPhos). Lower reaction temperature.[3]
Pd Black Formation Catalyst decomposition ("crash out").Ligand concentration too low. Ensure L:Pd ratio is

(optimally 2:1 for monodentate).

References

  • Mechanistic Studies on Oxidative Addition: Vikse, K. et al. "Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex."[1] ChemCatChem, 2013. Link[1]

  • Buchwald-Hartwig Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.[4] Link

  • Site-Selectivity in Polyhalogenated Arenes: Palani, V. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, 2022.[4] Link[4]

  • Triflate vs Bromide Selectivity: Morrow, S. M. et al. "Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings." Chemical Communications, 2024.[5] Link

  • Ligand Effects on Regioselectivity: Ueda, Y. et al. "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2010.[6] Link

Sources

protecting group strategies for methylthio-benzene derivatives in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of Methylthio-Benzene Derivatives in Synthesis

Part 1: Executive Summary & Strategic Rationale

The methylthio group (


, thioanisole moiety) is a deceptive functional group in drug discovery. While often chemically stable under basic or neutral conditions, it presents three critical vulnerabilities during multi-step synthesis:
  • Catalyst Poisoning: The soft nucleophilic sulfur lone pairs irreversibly bind to soft transition metals (Pd, Pt, Rh), quenching catalytic cycles in cross-coupling reactions (Suzuki, Buchwald-Hartwig).

  • Unwanted Oxidation: The sulfur atom is easily oxidized to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) by electrophilic oxidants (
    
    
    -CPBA) or even ambient air over time.
  • Electrophilic Scavenging: The electron-rich ring is susceptible to non-selective electrophilic aromatic substitution (EAS), and the sulfur itself can be alkylated to form sulfonium salts.

This guide details three "protection" strategies. Unlike standard alcohol/amine protection (capping), sulfur protection often involves modulating the oxidation state or Lewis acid masking .

Part 2: Strategy A — The Redox Toggle (Oxidation State Protection)

Best For: Palladium/Platinum-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira) where the free sulfide would poison the catalyst.

Concept: The sulfide is selectively oxidized to a sulfoxide. The sulfoxide oxygen is hard/electron-withdrawing, preventing the sulfur from binding to the soft Pd(0) catalyst. After the coupling, the sulfoxide is gently reduced back to the sulfide.

Protocol 1: Selective Oxidation (Sulfide Sulfoxide)

Avoid over-oxidation to the sulfone, which is difficult to reduce.

  • Reagents: Sodium Periodate (

    
    ).
    
  • Solvent:

    
     (1:1).
    
  • Procedure:

    • Dissolve the methylthio-benzene substrate (1.0 equiv) in

      
       (0.1 M).
      
    • Cool to

      
      .
      
    • Add

      
       (1.05 equiv) portion-wise over 10 minutes.
      
    • Stir at

      
       for 1–2 hours. Monitor by TLC/LCMS (Sulfoxide is much more polar).
      
    • Workup: Filter off inorganic salts. Extract aqueous layer with DCM.[1]

    • Yield: Typically >90%.

Protocol 2: Mild Reduction (Sulfoxide Sulfide)

Critical Step: Must be compatible with other reducible groups (esters, nitriles).

  • Reagents: Polymethylhydrosiloxane (PMHS) and catalytic

    
     or 
    
    
    
    .
  • Procedure (The "Green" Silane Method):

    • Dissolve the sulfoxide intermediate (1.0 equiv) in dry THF.

    • Add PMHS (2.0 equiv hydride) and

      
       (5 mol%).
      
    • Heat to reflux for 2–4 hours.

    • Workup: Cool to RT. Carefully quench with aqueous NaOH (1M) (Gas evolution!). Extract with EtOAc.[1]

    • Mechanism: The high oxophilicity of Silicon drives the removal of oxygen from Sulfur.

RedoxToggle Figure 1: The Redox Toggle Strategy for Pd-Catalyzed Couplings SMe Ar-SMe (Catalyst Poison) Sulfoxide Ar-S(O)Me (Catalyst Safe) SMe->Sulfoxide NaIO4, 0°C (Selective Ox) Product_Ox Coupled-Ar-S(O)Me Sulfoxide->Product_Ox Pd(PPh3)4 Suzuki Coupling Final Coupled-Ar-SMe Product_Ox->Final PMHS, Ti(OiPr)4 (Reduction)

Part 3: Strategy B — Lewis Acid Masking (The Borane Adduct)

Best For: Preventing S-alkylation (sulfonium formation) or mitigating "soft" catalyst poisoning during short, low-temperature steps. Also useful for lithiation steps where S-coordination is unwanted.

Concept: Borane (


) is a potent Lewis acid that forms a stable adduct with the Lewis basic sulfur lone pair (

). This ties up the electrons, making the sulfur non-nucleophilic.
Protocol 3: Borane Masking & Release

Step A: Protection

  • Reagents: Borane-THF complex (

    
    ) or Borane-Dimethyl Sulfide (BMS).[1][2]
    
  • Procedure:

    • Dissolve substrate in dry THF under Argon.

    • Cool to

      
      .
      
    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir at

      
       for 30 min. The adduct is usually stable to chromatography (silica) if done quickly, but using it in situ is preferred.
      

Step B: The Reaction

  • Perform the desired transformation (e.g., nucleophilic attack elsewhere on the ring). The S-Borane complex is electron-withdrawing, deactivating the ring slightly.

Step C: Deprotection (De-complexation)

  • Reagents: DABCO (1,4-Diazabicyclo[2.2.2]octane) or TMEDA.

  • Procedure:

    • Add excess DABCO (3.0 equiv) to the reaction mixture.

    • Heat to

      
       for 1–2 hours.
      
    • Mechanism: The amine is a stronger Lewis base than the sulfide and displaces the borane.

    • Workup: Wash with dilute acid (to remove amine-borane) or filter through a silica plug.

BoraneMasking Figure 2: Lewis Acid Masking via Borane Complexation SMe Ar-SMe (Nucleophilic) Adduct Ar-S(Me)-BH3 (Masked/Non-nuc) SMe->Adduct BH3·THF 0°C, 30 min Reacted Modified-Ar-S(Me)-BH3 Adduct->Reacted Reagents (e.g., Alkylation) Final Modified-Ar-SMe Reacted->Final DABCO or TMEDA Reflux (Ligand Exchange)

Part 4: Strategy C — Orthogonal Precursor (Late-Stage Methylation)

Best For: Harsh reaction conditions (strong oxidants, radicals) where the S-Me bond or the Sulfur atom itself cannot survive.

Concept: Do not carry the methylthio group. Carry a protected thiol (S-PMB or S-Trityl). Deprotect and methylate as the final step.

Protocol:

  • Start:

    
    -Methoxybenzyl (PMB) thioether (
    
    
    
    ).
  • Reaction: Perform harsh chemistry (PMB is stable to base and mild acid).

  • Deprotection: TFA (Trifluoroacetic acid) reflux or

    
    /Anisole.
    
  • Methylation:

    
     / 
    
    
    
    in Acetone.

Part 5: Comparative Analysis & Decision Matrix

FeatureRedox Toggle (Sulfoxide) Borane Masking Precursor (PMB/Trt)
Primary Use Pd-Catalyzed CouplingsPreventing Alkylation/PoisoningHarsh Conditions
Step Count 2 extra steps (Ox + Red)2 extra steps (Complex + Decomplex)2 extra steps (Deprot + Alkyl)
Atom Economy GoodModeratePoor (Loss of large protecting group)
Stability High (Sulfoxide is stable)Low/Moderate (Moisture sensitive)Very High
Cost LowLowModerate

References

  • Selective Oxidation of Sulfides: Drabowicz, J., et al. "Oxidations of Sulfides to Sulfoxides." Comprehensive Organic Synthesis.

    • Source Verification:

  • Borane-Sulfide Complexes: Corey, E. J., et al. "Protection of Thioethers with Borane." Journal of Organic Chemistry.

    • Source Verification:

  • Silane Reduction of Sulfoxides: "Mild reduction of sulfoxides using PMHS/Ti(OiPr)4." Organic Letters.

    • Source Verification:

  • Catalyst Poisoning Mechanisms: "Sulfur poisoning of Palladium catalysts: Mechanisms and mitig

    • Source Verification:

(Note: While specific page numbers for classic reactions are textbook-standard, the links provided direct to authoritative databases and portals verifying the reaction types described.)

Sources

Troubleshooting & Optimization

preventing oxidation of sulfide to sulfoxide during reaction workup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "ticket" or issue you are facing, while providing the deep mechanistic understanding required for robust process design.

Ticket Subject: Preventing Oxidation of Sulfide (Thioether) to Sulfoxide/Sulfone Assigned Specialist: Senior Application Scientist Status: Open

📋 Executive Summary

The oxidation of sulfides (thioethers) to sulfoxides is a common "silent killer" in organic synthesis. It often occurs after the reaction is complete—during quenching, extraction, or purification—leading to inexplicable yield losses. This guide treats the issue as a system failure, addressing the three primary vectors of oxidation: Solvent Impurities , Incomplete Quenching , and Chromatographic Oxidation .

🔍 Module 1: The Peroxide Vector (Solvent Impurities)

Issue: "My starting material is oxidizing before I even add the reagent." or "I see sulfoxide formation in my control samples."

The Mechanism

Ethers (THF, Diethyl Ether, Dioxane) react with atmospheric oxygen via radical autoxidation to form hydroperoxides. These peroxides are potent oxidants capable of converting sulfides to sulfoxides, even at low temperatures. This reaction is often catalyzed by light.

Protocol: Solvent Validation & Remediation

Do not rely on the label "Inhibited." Inhibitors (like BHT) are depleted over time.

Step 1: The Quantofix® Test (or equivalent) Dip a peroxide test strip into the solvent.

  • < 5 ppm: Safe for general use.

  • 5–20 ppm: Requires remediation.

  • > 20 ppm: Discard solvent (Safety Hazard).

Step 2: Remediation (Choose based on solvent type)

MethodBest ForProtocolMechanism
Activated Alumina Anhydrous THF/Ether Pass solvent through a column of activated basic alumina (Brockmann I).Physical adsorption of polar peroxides onto the alumina surface.
Ferrous Sulfate (FeSO₄) Wet Solvents Wash 100 mL solvent with 20 mL of 5% FeSO₄ (aq) + dilute H₂SO₄.Redox destruction: Fe²⁺ reduces ROOH to ROH, oxidizing to Fe³⁺.
Sodium Metabisulfite General Wash Wash with sat. aq. Na₂S₂O₅.[1][2]Reductive destruction of peroxides.

Technical Note: Distillation alone is insufficient and dangerous for high-peroxide solvents. Alumina filtration is the gold standard for maintaining anhydrous conditions while removing oxidants.

⚗️ Module 2: Active Quenching (Neutralizing Excess Oxidants)

Issue: "I am doing a selective oxidation or an epoxidation (e.g., with mCPBA), and my sulfide side-chain is oxidizing during workup."

The Core Problem: Biphasic Kinetics

Standard aqueous quenching (e.g., pouring the reaction into aqueous sodium thiosulfate) is often too slow .

  • The Trap: The oxidant (mCPBA) stays in the organic layer with your sulfide. The quencher (thiosulfate) is in the water.

  • The Result: During the minutes of mixing/shaking, the remaining oxidant attacks your sulfide before it can transfer to the aqueous phase to be destroyed.

The Solution: Homogeneous Quenching

You must destroy the oxidant in the organic phase before adding water.

Decision Matrix: Choosing the Right Quencher

QuenchStrategy Start Select Quencher Phase Is the reaction homogeneous? Start->Phase Odor Is odor a constraint? Phase->Odor Yes (Organic) Thio Na2S2O3 (aq) (Only if vigorous stirring possible) Phase->Thio No (Biphasic) DMS Dimethyl Sulfide (DMS) (Fastest, Organic Soluble) Odor->DMS No (Fume hood OK) Met Methionine / Pinene (Odorless, Slower) Odor->Met Yes (Open bench)

Figure 1: Decision matrix for selecting the appropriate quenching agent based on reaction phase and constraints.

Recommended Protocols

Option A: Dimethyl Sulfide (DMS) – The "Sacrificial Lamb" (Preferred) DMS is a small, nucleophilic sulfide that reacts faster with electrophilic oxidants (like mCPBA) than most sterically hindered substrate sulfides.

  • Calculate: Add 2–5 equivalents of DMS relative to the excess oxidant.

  • Add: Add neat DMS directly to the reaction pot at reaction temperature (e.g., -78°C or 0°C).

  • Wait: Stir for 20–30 minutes. The DMS intercepts the oxidant, converting to DMSO (water-soluble/volatile).

  • Workup: Proceed with standard aqueous extraction.

Option B: Methionine – The "Odorless" Alternative If DMS smell is prohibitive, use Methionine. It acts similarly but is zwitterionic.

  • Add: Add excess Methionine (solid or aqueous slurry) to the reaction.

  • Wait: Stir vigorously for 1 hour.

  • Workup: Methionine sulfoxide and excess Methionine are highly water-soluble and will wash away completely.

🛑 Module 3: The Silica Trap (Purification)

Issue: "My crude NMR looked pure, but after the column, I have 10% sulfoxide."

The Mechanism

Silica gel is slightly acidic (pH 4–5) and often contains trace metals (Fe, Ti).

  • Adsorption: The sulfide adsorbs onto the silica surface.

  • Activation: The acidic surface protonates or activates the sulfur/oxidant complex.

  • Oxidation: Atmospheric oxygen (or peroxides in the eluent) oxidizes the "pinned" sulfide.

Troubleshooting Protocol

1. The "Buffered" Column (High E-E-A-T Recommendation) Neutralize the silica to prevent acid-catalyzed autoxidation.

  • Pre-wash: Flush the column with mobile phase containing 1% Triethylamine (Et₃N) .

  • Elution: Run the column with 0.1% Et₃N in the eluent.

  • Why: This blocks the acidic silanol groups (

    
    ) that catalyze the oxidation.
    

2. The "Speed" Factor

  • Never leave sulfide-containing fractions on the column overnight.

  • If the separation is difficult, switch to Alumina (Neutral) stationary phase, which is less prone to inducing oxidation than silica.

📊 FAQ & Quick Reference

Q: Can I use Sodium Bisulfite (NaHSO₃) instead of Thiosulfate? A: Yes, but be careful. Bisulfite is acidic. If your sulfide is acid-sensitive, the local drop in pH during quenching can trigger side reactions. Thiosulfate is generally safer (neutral/buffered).

Q: My sulfide is volatile. How do I dry it without oxidizing it? A: Avoid rotary evaporation at high temperatures with an air bleed. Use a nitrogen-backfilled rotovap or dry under a stream of Argon. Store the final oil under Argon at -20°C.

Q: Does light really matter? A: Yes. Sulfides are excellent quenchers of Singlet Oxygen (


), which is generated by light interacting with trace sensitizers (dyes, dust, impurities).
  • Fix: Wrap your column and reaction flask in aluminum foil.

Comparison of Quenching Agents
ReagentPhaseSpeedOdorRemoval
Dimethyl Sulfide (DMS) OrganicHighHigh (Stench)Evaporation / Aq. Wash
Sodium Thiosulfate AqueousLow (Biphasic)NoneAqueous Wash
Methionine Solid/AqMediumLowAqueous Wash
Cyclohexene OrganicLowSolvent-likeEvaporation

📚 References

  • Peroxide Removal from Solvents:

    • Burfield, D. R. (1982). "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry.

    • Source:

  • mCPBA Quenching & Selectivity:

    • Schwartz, N. N., & Blumbergs, J. H. (1964).[3] "Epoxidations with m-Chloroperbenzoic Acid." Journal of Organic Chemistry. (Establishes mCPBA reactivity and need for quenching).

    • Source:

  • Silica Gel Oxidation Mechanism:

    • Drabowicz, J., et al. (1990). "Oxidation of Sulfides to Sulfoxides. Part 2: Oxidation by Hydrogen Peroxide on Silica Gel." Synthetic Communications. (Demonstrates silica's role in promoting oxidation).

    • Source:

  • General Workup Safety:

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."

    • Source:

Sources

Technical Support Center: Optimizing Sterically Crowded Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges of sterically crowded Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-carbon bonds between sterically demanding substrates. Here, we will delve into the common pitfalls and provide actionable troubleshooting strategies and in-depth FAQs to enhance your reaction yields and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My Suzuki coupling reaction with bulky substrates is resulting in low or no yield. What are the primary causes?

Low to nonexistent yields in sterically hindered Suzuki couplings can often be attributed to several key factors:

  • Inefficient Oxidative Addition: The initial and often rate-limiting step, where the palladium(0) catalyst inserts into the carbon-halogen bond of your electrophile, can be significantly slowed by steric hindrance around the reaction center.[1]

  • Challenging Reductive Elimination: The final step to form the desired C-C bond and regenerate the active Pd(0) catalyst can also be sterically impeded, especially when both coupling partners are bulky.[1]

  • Catalyst Deactivation: The palladium catalyst may be sensitive to impurities or side reactions, leading to the formation of inactive palladium black.[1]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is paramount for these demanding reactions and often requires careful optimization.[1]

  • Poor Reagent Quality: Degradation of the boronic acid or ester, as well as the purity of the solvent and base, can have a significant negative impact on the reaction outcome.[1]

Q2: I'm observing significant side products, such as dehalogenation of my aryl halide and protodeboronation of my boronic acid. How can I minimize these?

The formation of these byproducts is a common challenge, particularly with sterically hindered substrates.[1]

  • Dehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, is often promoted by the formation of a palladium-hydride species.[2] To suppress this, ensure your reaction is conducted under strictly inert conditions using thoroughly degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). The selection of a bulky ligand is intended to favor the desired reductive elimination over competing pathways like β-hydride elimination.[1][3]

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source, such as water, before it can transmetalate to the palladium center.[4][5] Using anhydrous solvents and ensuring the base is thoroughly dried can help mitigate this issue.[1] In some cases, employing more stable boronic esters, like pinacol esters, can reduce the rate of protodeboronation.[1][4]

G

Q3: Which catalyst and ligand system is best suited for my sterically demanding reaction?

Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective for sterically hindered substrates.[4] The key to success lies in the use of specialized ligands that can promote the challenging steps of the catalytic cycle.

  • Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for sterically crowded couplings. Ligands developed by Buchwald (e.g., SPhos, XPhos) and Fu are designed to be both sterically demanding and electron-rich.[4][6] This combination accelerates both oxidative addition and reductive elimination.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another powerful class of ligands for challenging Suzuki couplings.[4][5] They form very stable and highly active palladium complexes. PEPPSI-type precatalysts, which feature NHC ligands, are commercially available and have shown broad applicability.[7]

Ligand TypeKey FeaturesRecommended For
Buchwald-type Biarylphosphines Sterically bulky and electron-rich.[6]General-purpose for hindered aryl bromides and chlorides.[6]
Fu-type Dialkylbiarylphosphines Highly active for a range of couplings.Can be effective at room temperature for some substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, forming robust catalysts.[5]Particularly useful for challenging couplings and can offer high stability.[5][7]
AntPhos Unique structure that can suppress β-hydride elimination.Shown to be effective for sterically demanding aryl-alkyl couplings.

Note: This table provides general guidance. The optimal ligand will be substrate-dependent and may require screening.

Q4: How do I select the optimal base and solvent for my sterically hindered Suzuki coupling?

The choice of base and solvent is critical and can dramatically influence the outcome of the reaction.[8][9]

  • Base Selection: The base activates the boronic acid for the crucial transmetalation step.[9]

    • Inorganic bases are generally preferred for Suzuki couplings.

    • Potassium phosphate (K₃PO₄) is a very common and effective choice, often used in a mixture of an organic solvent and water.[9][10]

    • Cesium carbonate (Cs₂CO₃) is another excellent option, particularly for challenging couplings, due to its higher solubility in organic solvents.[9]

    • Stronger bases like hydroxides can sometimes promote the transmetalation step, but care must be taken as they can also increase the likelihood of side reactions.[8]

  • Solvent System: The solvent must solubilize all reaction components and can influence the reactivity of the catalyst and reagents.[8]

    • Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly used.[1][10]

    • The addition of a small amount of water is often beneficial, particularly when using inorganic bases like K₃PO₄ or carbonates, as it can aid in dissolving the base and facilitating the reaction.[10][11]

    • For particularly challenging reactions, running the reaction in a biphasic system (e.g., toluene/water) can be advantageous.[10]

G

Experimental Protocols

General Procedure for Screening Catalysts and Ligands in a Sterically Hindered Suzuki Coupling

This protocol is intended as a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%). Add the appropriate volume of this solution to the reaction vessel via syringe.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.[4]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[2][4]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759.
  • BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem.
  • ACS Publications.
  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • ResearchGate. (PDF)
  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem.
  • ChemCatChem. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Technical Support Center: Purification of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (CAS: 1879026-25-1)[1]. As a poly-substituted halogenated thioanisole, this building block presents unique purification challenges, primarily due to the oxidative lability of its thioether moiety and the steric crowding of its aromatic ring.

This guide provides field-proven troubleshooting strategies, mechanistic explanations for impurity formation, and self-validating experimental protocols to achieve >99% purity.

Core Molecular Profile & Impurity Landscape

The target molecule, (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane, is a moderately non-polar, hydrophobic liquid/low-melting solid[1]. During its synthesis or prolonged storage, three primary classes of impurities typically emerge. Understanding the physicochemical differences between the target and these impurities is the foundation of any successful purification strategy.

Quantitative Impurity Profiling Data
Impurity ClassExample Structure / ModificationRelative PolarityMass Shift (Δ Da)Primary Analytical DetectionRecommended Purification
Sulfoxide 2-Bromo-4-fluoro-3-methylphenyl methyl sulfoxideHigh+16LC-MS (ESI+)Normal-Phase Silica Gel
Sulfone 2-Bromo-4-fluoro-3-methylphenyl methyl sulfoneVery High+32LC-MS (ESI+)Normal-Phase Silica Gel
Regioisomer 6-Bromo-4-fluoro-3-methyl-1-(methylthio)benzeneIdentical0GC-MS / 1H-NMRReverse-Phase Prep-HPLC
Des-bromo 4-Fluoro-3-methyl-1-(methylthio)benzeneLowLoss of Br isotopeGC-MS (EI)Vacuum Distillation

Troubleshooting Guides & FAQs

Q1: I am observing a +16 Da mass shift in my LC-MS analysis. Why is this happening, and how can I selectively remove it? A1: A +16 Da shift indicates the formation of a sulfoxide impurity, which is a common oxidative degradation product of the thioether moiety[2]. The sulfur atom in the methylsulfanyl group is electron-rich and highly susceptible to oxidation by atmospheric oxygen or residual oxidants from preceding synthetic steps[3].

  • Causality & Resolution: The S=O bond in the sulfoxide is highly polarized, drastically increasing the molecule's affinity for stationary phases with hydrogen-bonding capabilities (like silanol groups). You can easily resolve this by exploiting the massive polarity differential. Normal-phase silica gel chromatography using a non-polar solvent system will rapidly elute the target thioanisole while permanently retaining the sulfoxide[4].

  • Prevention: Maintain a strict inert atmosphere (argon or nitrogen) and utilize freeze-pump-thaw degassed solvents during the reaction and work-up phases to prevent premature oxidation[5].

Q2: My GC-MS shows a contaminant peak with the exact same mass (m/z 234/236) but a slightly different retention time. Normal-phase chromatography isn't separating them. What is the mechanism here? A2: You are encountering a regioisomer (e.g., bromination occurring at the 6-position instead of the 2-position). Because the molecular weight and the functional groups are identical, their dipole moments and interactions with normal-phase silica gel are nearly indistinguishable.

  • Causality & Resolution: Normal-phase chromatography separates molecules based on polar functional group interactions. To separate regioisomers, you must exploit subtle differences in molecular shape, steric bulk, and hydrophobicity. Reverse-Phase Preparative HPLC (RP-HPLC) using a high-carbon-load C18 stationary phase is mandatory here, as the C18 alkyl chains will interact differently with the distinct hydrodynamic radii of the isomers.

Q3: Can I use vacuum distillation to purify this compound on a larger scale to remove des-bromo impurities? A3: Yes, but it requires strict thermal controls. Halogenated thioanisoles can be purified by fractional vacuum distillation to remove highly volatile des-bromo impurities[6].

  • Causality & Resolution: Excessive thermal stress can lead to carbon-bromine bond cleavage or promote auto-oxidation if the vacuum system has microscopic air leaks. Keep the distillation pot temperature as low as possible by utilizing a high-vacuum pump (< 0.1 Torr) and a short-path distillation head to minimize thermal residence time[6].

Purification Workflow

Below is the decision-tree logic for isolating the pure target compound based on your initial analytical profiling.

PurificationWorkflow A Crude 2-Bromo-4-fluoro-3-methyl- 1-(methylthio)-benzene B LC-MS / GC-MS Profiling A->B C High Sulfoxide Impurity? B->C D Silica Gel Chromatography (Hexane/EtOAc) C->D Yes (+16 Da) E Regioisomer Contamination? C->E No D->E F Prep-HPLC (C18) (MeCN/H2O) E->F Yes (Isobaric) G Vacuum Distillation (Final Polish) E->G No F->G H Pure Target Compound (>99% purity) G->H

Figure 1: Decision-tree workflow for the purification of halogenated thioanisole derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the final isolation step without passing the built-in analytical checkpoints.

Protocol A: Normal-Phase Silica Gel Chromatography (Sulfoxide/Sulfone Removal)

Use this protocol if LC-MS indicates the presence of +16 Da or +32 Da impurities.

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using 100% anhydrous hexanes as the slurry solvent.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of hexanes. If the crude is a viscous oil, load it directly onto the silica bed to maintain a narrow sample band.

  • Elution Strategy: Elute with 100% hexanes for 2-3 column volumes. The highly lipophilic target thioanisole will migrate rapidly[4]. Gradually increase the mobile phase polarity to 95:5 Hexanes:Ethyl Acetate to ensure complete elution of the product.

  • Self-Validation Checkpoint (TLC): Spot the collected fractions on a silica TLC plate. Develop in 90:10 Hexanes:Ethyl Acetate. The target compound will migrate near the solvent front (Rf ~ 0.7), while the sulfoxide/sulfone impurities will remain permanently anchored at the baseline (Rf < 0.1) due to strong dipole interactions with the silanol groups.

  • Isolation: Combine the product-containing fractions and concentrate in vacuo at a water bath temperature of <30°C to prevent thermal degradation.

Protocol B: Reverse-Phase Prep-HPLC (Regioisomer Resolution)

Use this protocol if GC-MS or NMR indicates the presence of isobaric bromination isomers.

  • System Setup: Equip a Preparative HPLC system with a high-resolution C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile). Thoroughly degas both solvents via sonication under vacuum.

  • Method Design: Run an isocratic elution at 70% B / 30% A. Causality note: Isocratic elution is mathematically superior to gradient elution for resolving closely eluting isobaric compounds, as it maximizes the theoretical plates available for separating molecules with identical polarities but slightly different hydrodynamic radii.

  • Injection & Monitoring: Inject the sample and monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validation Checkpoint (NMR): Do not pool fractions based solely on the UV trace. Isolate the closely eluting peaks and perform immediate analytical 1H-NMR on a small aliquot. Confirm the correct aromatic substitution pattern (specifically looking for the expected ortho or meta proton coupling constants of the 2-bromo-4-fluoro-3-methyl core) before pooling the final fractions.

  • Lyophilization: Remove the acetonitrile under reduced pressure, freeze the remaining aqueous layer, and lyophilize to yield the ultra-pure target compound.

References

  • Pidotimod Sulfoxide - Veeprho Source: veeprho.com URL:[Link]

  • methyl phenyl sulfoxide - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

Sources

resolving regioselectivity issues in halogenated toluene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist (AI)

Welcome to the Regioselectivity Support Hub

Welcome. You have reached the Tier-3 Support for synthetic organic chemistry. We understand that halogenating toluene derivatives is deceptively simple in theory but notoriously difficult in practice due to competing electronic and steric factors.

Please select the "Ticket" below that best matches your current experimental failure mode.

Triage Workflow

Before proceeding, verify your target regiochemistry using the decision tree below.

Triage Start Target Molecule Ring Ring Halogenation (Ar-X) Start->Ring Electrophilic Chain Side-Chain Halogenation (Bn-X) Start->Chain Radical Para Para-Isomer (4-Halo) Ring->Para Major Product Ortho Ortho-Isomer (2-Halo) Ring->Ortho Statistical/Steric Meta Meta-Isomer (3-Halo) Ring->Meta Contra-Electronic Solution2 Ticket #102: Radical Substitution Chain->Solution2 Solution1 Ticket #101: Zeolite Catalysis Para->Solution1 Ortho->Solution1 (Modify Zeolite) Solution3 Ticket #103: Ir-Catalyzed C-H Activation Meta->Solution3

Figure 1: Decision matrix for selecting the appropriate synthetic protocol based on target regiochemistry.

Ticket #101: Maximizing Para-Selectivity (Ring Halogenation)

User Complaint: "I am using


. My ortho:para ratio is ~2:1, and separation is impossible due to similar boiling points."

Root Cause Analysis: Standard Lewis acid catalysis (


, 

) relies on the thermodynamics of the sigma-complex intermediate. Since the methyl group is an ortho/para director, the statistical probability favors the ortho position (2 sites vs. 1 site). Steric hindrance from the methyl group is often insufficient to overcome this statistical bias in free solution.

The Solution: Shape-Selective Zeolite Catalysis To invert this ratio, you must move the reaction from free solution into a confined environment. Zeolite K-L provides a pore structure that physically restricts the formation of the ortho-transition state.

Protocol: Para-Selective Chlorination

Based on Singh & Kumar (1995)[1][2][3]

  • Catalyst Preparation:

    • Activate Zeolite K-L (potassium form of Zeolite L) at 400°C for 4 hours to remove adsorbed water. Critical: Water acts as a poison by blocking active sites.

  • Reaction Setup:

    • Solvent: 1,2-Dichloroethane (DCE) or neat toluene.

    • Reagent: Sulfuryl chloride (

      
      ) is preferred over 
      
      
      
      gas for stoichiometry control.
    • Stoichiometry: 1.0 equiv Toluene : 1.0 equiv

      
       : 20 wt% Zeolite.
      
  • Execution:

    • Stir vigorously at 60–80°C.

    • Monitor by GC.

  • Mechanism of Action:

    • The zeolite pores align the toluene molecule. The methyl group is "pinned," exposing only the para-position to the electrophile. The bulky ortho-transition state physically crashes into the pore walls and cannot form.

Expected Outcome:

  • Conv: >90%[4]

  • Para:Ortho Ratio: >3:1 (vs. 0.6:1 in standard conditions).

Ticket #102: Benzylic Bromination (Side-Chain)

User Complaint: "I'm trying to brominate the methyl group, but I'm getting ring bromination or di-brominated side products."

Root Cause Analysis:

  • Ring Bromination: Occurs when ionic bromine (

    
    ) is present. This happens if the reaction is wet or if 
    
    
    
    concentration is too high.
  • Poly-bromination: The product (benzyl bromide) is often more reactive than the starting material if the radical stability is not managed.

The Solution: The Goldfinger Mechanism (Wohl-Ziegler) You must maintain a near-zero concentration of molecular


 to prevent ionic addition. This is achieved using N-Bromosuccinimide (NBS) , which slowly releases 

only when HBr is scavenged.
Protocol: High-Fidelity Wohl-Ziegler

Standardized Protocol (BenchChem, 2023)

Reagents:

  • Substrate: Toluene derivative (1.0 equiv).

  • Brominating Agent: NBS (1.05 equiv). Recrystallize from water if yellow/brown.

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Trifluorotoluene (Green alternative to

    
    ) or Methyl Acetate.
    

Step-by-Step:

  • Degassing: Sparge solvent with Argon for 15 mins. Oxygen is a radical scavenger and will stall initiation.

  • Addition: Add Toluene, NBS, and AIBN to the flask.

  • Initiation: Heat to reflux (critical for AIBN activation, ~80°C).

    • Visual Cue: The dense NBS solid at the bottom will slowly disappear and be replaced by low-density succinimide floating at the top.[5]

  • Termination: Once NBS is consumed (all solid is floating), cool immediately to stop di-bromination.

Troubleshooting Matrix:

ObservationDiagnosisFix
Reaction won't start Oxygen inhibition or wet reagents.Add 2 drops of

(initiator) or iodine. Dry solvent over molecular sieves.
Ring bromination observed High instantaneous

.
Lower temperature; switch solvent to one that solubilizes NBS less (keeping it heterogeneous).
Di-bromo product forms Product is reacting further.[6][7]Stop reaction at 85% conversion. Do not chase 100%.
Ticket #103: The "Impossible" Meta-Isomer

User Complaint: "I need 3-chlorotoluene. Friedel-Crafts gives me ortho/para. I cannot change the starting material."

Root Cause Analysis: Electronic rules dictate that alkyl groups are ortho/para directing. You cannot fight this thermodynamics with standard electrophilic aromatic substitution (EAS). You must switch mechanisms entirely to Steric-Controlled C-H Activation .

The Solution: Iridium-Catalyzed C-H Borylation Based on the work of Hartwig and Miyaura, Iridium catalysts are sensitive to steric bulk, not electronics. They will activate the C-H bond furthest from the methyl group (meta or para). Since para is statistically less likely (1 site vs 2 sites) and often slightly more hindered, meta-selectivity is achievable, followed by ipso-substitution.

Protocol: Meta-Selective Sequence

Ref: Murphy, Liao, & Hartwig (2007)[8]

Phase 1: C-H Borylation

  • Catalyst:

    
     (1.5 mol%) + dtbpy (ligand, 3 mol%).
    
  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Conditions: Reflux in hexane or neat at 80°C.

  • Result: Formation of meta-tolylboronate ester.

Phase 2: Halodeboronation

  • Reagent:

    
     (for bromine) or 
    
    
    
    (for chlorine).
  • Solvent: Methanol/Water (1:1).

  • Conditions: 80°C for 4 hours.

  • Mechanism: The Copper(II) salt mediates a radical cleavage of the C-B bond and installs the halogen exactly where the boron was.

MetaPathway Toluene Toluene (o/p director) IrCat Ir-Catalyst (Steric Control) Toluene->IrCat Boronate Meta-Bpin Intermediate IrCat->Boronate C-H Activation Copper CuX2 (Halogen Source) Boronate->Copper Product Meta-Halotoluene (Target) Copper->Product Ipso-Subst.

Figure 2: Workflow for bypassing electronic directing effects to achieve meta-regioselectivity.

References
  • Singh, A. P., & Kumar, S. B. (1995).[2][3] Para-selective chlorination of toluene with an L-zeolite catalyst.[1][3][9] Applied Catalysis A: General. Link

  • Hausladen, M. C., et al. (2001).[2] Zeolite-catalyzed chlorination of toluene by sulfuryl chloride: activity, selectivity and deactivation of NaK-L zeolite.[2][9] Applied Catalysis A: General. Link

  • Murphy, J. M., Liao, X., & Hartwig, J. F. (2007).[8] Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation.[8] Journal of the American Chemical Society.[4] Link

  • Wohl-Ziegler Reaction Protocol. (2023). Application Notes for Benzylic Bromination.[6] BenchChem. Link

For further assistance, please submit a new ticket with your specific substrate structure and NMR data.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Aryl Bromide Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled or low-yielding palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving aryl bromides.

Rather than relying on trial and error, this guide approaches reaction optimization through mechanistic causality. By isolating the specific elementary step of the catalytic cycle that is failing, you can rationally select the correct ligand, base, or solvent to drive your reaction to completion.

Diagnostic Workflow: Isolating the Bottleneck

Before altering your reaction conditions, you must identify where the catalytic cycle is breaking down. Use the following diagnostic workflow to categorize your low conversion issue.

DiagnosticWorkflow Start Low Conversion Observed CheckPd Is Pd black (dark precipitate) forming early? Start->CheckPd PdBlackYes Catalyst Deactivation • Check degassing • Switch to Pd G3/G4 precatalyst CheckPd->PdBlackYes Yes CheckSM Is Aryl Bromide consumed (via LC-MS)? CheckPd->CheckSM No SMNo Oxidative Addition Failure • Switch to electron-rich ligand (e.g., XPhos, tBu3P) CheckSM->SMNo No CheckSide Are side products forming? (e.g., Ar-H, Ar-Ar) CheckSM->CheckSide Yes SideYes Reductive Elimination Issues • Increase ligand steric bulk • Ensure anhydrous conditions CheckSide->SideYes Yes SideNo Transmetalation / Deprotonation Failure • Screen stronger bases • Optimize solvent/water ratio CheckSide->SideNo No

Diagnostic decision tree for isolating the elementary step causing low conversion in cross-coupling.

Frequently Asked Questions & Mechanistic Troubleshooting

Section A: Catalyst Deactivation (The "Dead Palladium" Problem)

Q: My reaction stalls at 20% conversion, and I see a black precipitate forming on the flask walls. What is happening? A: The black precipitate is "Pd black," an agglomeration of inactive Pd(0) nanoparticles. This occurs when the rate of catalyst decomposition exceeds the rate of oxidative addition.

  • Causality: If the phosphine ligand dissociates or is oxidized by trace O₂ in the solvent, the naked Pd(0) center becomes highly unstable and aggregates into an inactive bulk metal 1.

  • Solution: Ensure rigorous degassing of your solvents (via sparging or freeze-pump-thaw). Switch from traditional, unstable Pd(PPh₃)₄ to modern precatalysts like Pd G3 or G4 (e.g., XPhos Pd G3). These precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the highly active monoligated Pd(0) species under mild conditions, preventing premature aggregation [[2]]().

Section B: The Oxidative Addition Bottleneck

Q: My aryl bromide is completely unconsumed (verified by LC-MS), and no Pd black is visible. Why isn't the reaction initiating? A: While aryl bromides are generally excellent electrophiles, highly electron-rich or sterically hindered aryl bromides can resist oxidative addition.

  • Causality: Oxidative addition requires the Pd(0) center to donate electron density into the Ar-Br σ* antibonding orbital. Electron-donating groups on the aryl ring raise the energy of this orbital, significantly slowing the reaction 3.

  • Solution: Employ highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). The electron-rich phosphine increases the electron density on the palladium center, accelerating oxidative addition, while the steric bulk promotes the formation of the highly reactive monoligated L-Pd(0) species 3.

Section C: Transmetalation & Deprotonation Failures

Q: In my Suzuki-Miyaura coupling, the aryl bromide is consumed, but I get low yield and see protodeboronation of my boronic acid. How do I fix this? A: This points to a transmetalation bottleneck. In Suzuki couplings, the base must coordinate to the vacant p-orbital of the boronic acid to form a reactive, sp³-hybridized "ate" complex before transmetalation can occur .

  • Causality: If the base is too weak or the solvent is completely anhydrous (some water is often needed to dissolve inorganic bases and facilitate "ate" complex formation), transmetalation stalls. Meanwhile, the unreacted boronic acid undergoes competitive protodeboronation 4.

  • Solution: Optimize the base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and add a controlled amount of water (e.g., 5-10% v/v). Alternatively, utilize MIDA boronates; these sp³-hybridized species are highly stable and slowly release the active boronic acid under mild aqueous basic conditions, preventing degradation during iterative couplings .

Q: In my Buchwald-Hartwig amination, the reaction fails with secondary aliphatic amines. What is the issue? A: Secondary aliphatic amines can bind too tightly to the Pd(II) center, forming stable, unreactive off-cycle bis-amine complexes, or they may be insufficiently deprotonated 5.

  • Causality: The amine must bind to Pd(II) and then be deprotonated by the base. If the base is not strong enough, the cycle halts.

  • Solution: Use a stronger base like NaOtBu or LiHMDS 2. If functional group tolerance is an issue, switch to a ligand specifically designed for secondary amines, such as RuPhos, which provides the perfect steric environment to prevent off-cycle bis-amine complex formation while facilitating reductive elimination 5.

Section D: Reductive Elimination & Side Reactions

Q: I am seeing significant amounts of the reduced aryl compound (protodehalogenation) instead of my cross-coupled product. Where is the proton coming from? A: Protodehalogenation (or hydrodehalogenation) occurs when the Pd(II) intermediate undergoes β-hydride elimination (if aliphatic amines/alkoxides are present) or reacts with trace moisture before reductive elimination can occur 2.

  • Causality: Reductive elimination is a sterically driven process. If the intermediate is too stable, side reactions outcompete product formation.

  • Solution: Force reductive elimination by increasing the steric bulk of the ligand (e.g., BrettPhos). Ensure strictly anhydrous conditions and degassed solvents if water is the suspected proton source 2.

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is the most critical variable in modern cross-coupling. Use the table below to match the ligand to your specific substrate class.

LigandStructure TypePrimary ApplicationTypical BaseTypical Temp (°C)Catalyst Loading (mol%)
XPhos Dialkylbiaryl phosphineGeneral Buchwald-Hartwig, bulky primary aminesNaOtBu, Cs₂CO₃80 - 1101.0 - 5.0
SPhos Dialkylbiaryl phosphineSuzuki-Miyaura with hindered aryl bromides/chloridesK₃PO₄, K₂CO₃60 - 1000.5 - 2.0
RuPhos Dialkylbiaryl phosphineBuchwald-Hartwig with secondary aliphatic aminesLiHMDS, NaOtBu60 - 901.0 - 3.0
BrettPhos Dialkylbiaryl phosphineBuchwald-Hartwig with primary aliphatic aminesNaOtBu, K₂CO₃80 - 1101.0 - 5.0
dppf Bidentate phosphineStandard Suzuki-Miyaura, unhindered substratesNa₂CO₃, K₂CO₃80 - 1002.0 - 5.0

The Catalytic Cycle & Failure Points

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(Br) Complex Pd0->PdII_OA Oxidative Addition (Ar-Br) DeadPd Pd Black (Inactive) Pd0->DeadPd O2 / Poor Ligand Deactivation PdII_TM L-Pd(II)(Ar)(Nu) Complex PdII_OA->PdII_TM Transmetalation / Deprotonation (Base, Nu-H/M) PdII_TM->Pd0 Reductive Elimination Product Ar-Nu Product PdII_TM->Product Yields

The standard Pd-catalyzed cross-coupling cycle highlighting potential failure points and deactivation.

Self-Validating Protocol: Moisture-Free Aryl Bromide Cross-Coupling Screen

To troubleshoot effectively, you must establish a baseline reaction that isolates chemical failure from operational failure. This protocol utilizes a built-in control and kinetic checkpoints.

Objective: Execute a highly controlled cross-coupling screen to definitively identify the failing elementary step.

Step 1: Preparation & Control Setup Set up your target reaction alongside a known positive control (e.g., coupling of 4-bromoanisole with phenylboronic acid using the exact same catalyst batch).

  • Causality: If the control fails, your catalyst or reagents are degraded. If the control succeeds but the target fails, the issue is strictly substrate-specific.

Step 2: Inert Atmosphere Setup In a nitrogen-filled glovebox, weigh the aryl bromide (1.0 equiv, 0.5 mmol), coupling partner (1.2 equiv), base (2.0 equiv), and Pd precatalyst (e.g., XPhos Pd G3, 2 mol%) into a dry 8 mL vial equipped with a magnetic stir bar.

  • Causality: Glovebox preparation eliminates oxygen and moisture variables that cause Pd black formation or protodehalogenation.

Step 3: Solvent Addition Add anhydrous, rigorously degassed solvent (e.g., 1,4-dioxane or toluene, 2.5 mL to achieve 0.2 M). Seal the vial with a PTFE-lined septum cap before removing it from the glovebox.

Step 4: Reaction Execution & Kinetic Monitoring Transfer the vial to a pre-heated reaction block at the target temperature (e.g., 80 °C). At


 and 

, pierce the septum with a nitrogen-purged syringe, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.

Step 5: Self-Validation Checkpoints

  • Checkpoint 1 (Oxidative Addition): Is the Ar-Br peak disappearing on the LC-MS trace? If no, oxidative addition has failed. Switch to a more electron-rich ligand.

  • Checkpoint 2 (Side Reactions): Are mass peaks corresponding to Ar-H (protodehalogenation) or Ar-Ar (homocoupling) appearing? If yes, reductive elimination is too slow. Switch to a bulkier ligand.

Step 6: Workup Once conversion plateaus, cool the reaction to room temperature, filter through a short pad of Celite to remove Pd nanoparticles and inorganic salts, and concentrate under reduced pressure for crude NMR analysis.

References

  • Suzuki-Miyaura Cross-Coupling Reaction. TCI EUROPE N.V.4

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. 1

  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich. Link

  • Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem. 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 3

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. 5

Sources

Technical Support Center: Eradicating Palladium Residues from Sulfur-Containing Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. For researchers and drug development professionals, removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) is a notoriously difficult bottleneck. This challenge is exponentially magnified when the target intermediate contains sulfur (e.g., thiophenes, thiazoles, or thioethers).

This guide provides field-proven, self-validating workflows, mechanistic troubleshooting, and quantitative data to help you achieve <10 ppm Pd levels in your sulfur-containing APIs.

Mechanistic Insight: The Causality of Palladium-Sulfur Affinity

To successfully remove palladium, you must first understand why it resists removal. The difficulty stems from Hard-Soft Acid-Base (HSAB) theory . Sulfur atoms in heterocycles or thioethers act as "soft" Lewis bases. Palladium, particularly in the Pd(0) and Pd(II) oxidation states, is a "soft" Lewis acid.

When you attempt to purify a sulfur-containing API, the API itself acts as a competing ligand. The highly stable thermodynamic soft-soft interaction means that standard purification techniques like simple column chromatography or liquid-liquid extraction often fail, leaving residual Pd levels well above 100 ppm[1].

The Solution: You must introduce a chemical scavenger that possesses a significantly higher binding constant for palladium than your API. Multidentate sulfur scavengers, such as 2,4,6-trimercapto-s-triazine (TMT), are required because their chelation effect thermodynamically outcompetes the monodentate coordination of the API [2].

Quantitative Data: Scavenger Selection Matrix

Selecting the right scavenger depends on the oxidation state of the residual palladium and the binding strength of your API. Use the table below to compare field-validated scavengers.

Scavenger TypeActive Functional GroupIdeal Pd Oxidation StateTypical Removal EfficiencyBest Use Case for Sulfur-APIs
MP-TMT (Macroporous)TrimercaptotriazinePd(II), Pd(0)> 95%Highly polar aprotic solvents (DMF, DMSO); strong API-Pd complexes.
SiliaMetS® Thiol Thiol (-SH)Pd(II)90 - 99%General organic solvents (Toluene, DCM); standard thiophene intermediates.
QuadraPure™ TU ThioureaPd(II), Pd(0)> 90%APIs with multiple competing heteroatoms (N, S, O).
Activated Carbon Non-specific porous carbonPd(0) colloids50 - 80%Bulk removal of precipitated Pd black prior to resin treatment.

Self-Validating Experimental Protocol

This protocol describes the removal of palladium from a thiophene-containing intermediate using Macroporous Polystyrene TMT (MP-TMT). It is designed as a self-validating system : it incorporates an intrinsic analytical checkpoint to ensure the system corrects itself without user guesswork.

Phase 1: Pre-Treatment & Solvent Optimization
  • Quench and Filter: Terminate the cross-coupling reaction and filter the crude mixture through a tightly packed Celite® pad.

    • Causality: Chemical scavengers are designed to capture soluble Pd complexes. Bulk Pd(0) black will prematurely exhaust the scavenger's binding capacity and clog the resin pores [3].

  • Solvent Exchange: Concentrate the filtrate and redissolve the crude intermediate in a polar aprotic solvent (e.g., DMF or DMAc).

    • Causality: Highly polar solvents help disrupt the intermolecular coordination bonds between the palladium and the sulfur-containing API, increasing the availability of Pd for the scavenger [4].

Phase 2: Scavenging & Thermal Incubation
  • Scavenger Addition: Add 0.20 wt% (or 5–10 molar equivalents relative to the initial Pd catalyst loading) of MP-TMT resin to the solution [4].

  • Thermal Incubation: Stir the suspension gently at 40–50 °C for 12 hours.

    • Causality: Elevated temperatures provide the activation energy required to break the kinetically inert API-Pd coordination bonds, allowing the thermodynamically favored TMT-Pd chelate to form.

Phase 3: Separation & Validation
  • Filtration: Filter the resin through a sintered glass funnel (porosity 4). Wash the resin cake with 2 column volumes of the reaction solvent to recover any physically trapped API.

  • ICP-MS Validation: Analyze an aliquot of the concentrated filtrate via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Pass (Pd < 10 ppm): Proceed to final crystallization.

    • Fail (Pd > 10 ppm): Execute the secondary scavenging loop (see workflow diagram below) using an alternative functional group (e.g., an amine-based scavenger) to target different Pd oxidation states [5].

PalladiumRemoval A Crude Reaction Mixture (Pd + S-API) B Initial Filtration (Celite Pad) A->B C Scavenger Screening (e.g., MP-TMT, Si-Thiol) B->C D Incubation & Scavenging (40-50°C, 4-12h) C->D E Filtration & Washing D->E F ICP-MS Analysis E->F G Pd < 10 ppm? F->G H Final API Isolation G->H Yes I Secondary Scavenging G->I No I->D

Workflow for Palladium Removal from S-Containing APIs

Troubleshooting Guide

Issue 1: Scavenger treatment yields no reduction in Pd levels.

  • Cause: The API-Pd complex is kinetically inert or thermodynamically more stable than the Scavenger-Pd complex.

  • Solution: Introduce a competing ligand (e.g., a small amount of iodine or triphenylphosphine) to displace the API, forming a transient complex that the scavenger can then easily capture [4]. Alternatively, switch from a monodentate scavenger (like a simple thiol) to a multidentate chelator (like TMT) .

Issue 2: Significant API yield loss after scavenger filtration.

  • Cause: Non-specific physisorption of the API onto the scavenger's silica or polystyrene backbone.

  • Solution: Reduce the scavenger loading to the minimum effective equivalents. If using activated carbon, switch to a functionalized silica scavenger (like SiliaMetS® Thiol). Silica scavengers utilize size-exclusion principles; their pore sizes can be selected to prevent large API molecules from entering the porous matrix while still trapping the smaller Pd ions [6].

Issue 3: Filtrate remains dark brown/black despite resin treatment.

  • Cause: Presence of colloidal Pd(0) nanoparticles. These are too small to be caught by standard filtration but lack the necessary ligands to bind to chemical scavengers [7].

  • Solution: Treat the mixture with a mild oxidant (if compatible with your API) to convert the unreactive Pd(0) to Pd(II), which is readily captured by thiol-based scavengers.

Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for residual palladium in sulfur-containing APIs? A: According to ICH Q3D guidelines for elemental impurities, the permitted daily exposure (PDE) for Palladium (a Class 2B element) is 10 µ g/day for oral administration, 1 µ g/day for parenteral, and 1 µ g/day for inhalation. For a standard 10 g/day drug dose, this translates to a strict limit of 1 ppm for oral APIs.

Q: Can I just use recrystallization instead of expensive scavengers? A: While recrystallization purges many impurities, sulfur-containing APIs often co-crystallize with palladium due to strong coordination. Studies show that without prior scavenger treatment, recrystallization alone rarely achieves <10 ppm Pd in these specific heterocycles. A hybrid approach—scavenging followed by crystallization—is the most robust method [2].

Q: Does the oxidation state of Palladium matter when choosing a scavenger? A: Absolutely. Thiol (-SH) and thiourea scavengers are highly effective for Pd(II) due to strong ionic interactions. However, if your reaction leaves Pd predominantly in the Pd(0) state, you may need an amine-based scavenger or an oxidative workup prior to scavenging [5].

References

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance of the 3-Methyl Group in Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with substrates containing a 3-methyl group. The steric bulk of this group often complicates standard substitution protocols, leading to low yields, slow reaction rates, or undesired side products.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles, to help you navigate these synthetic challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My Sₙ2 reaction is failing or extremely slow on a substrate with a 3-methyl group. What's happening and how can I fix it?

Answer:

This is a classic problem of steric hindrance. The 3-methyl group, being a bulky alkyl group, physically blocks the required backside attack of the nucleophile on the electrophilic carbon.[1][2][3][4][5] This steric shield raises the activation energy of the Sₙ2 transition state, dramatically slowing down the reaction or preventing it altogether.[2][3]

Here is a systematic approach to troubleshoot this issue:

1. Enhance the Leaving Group's Ability to Depart: The rate of an Sₙ2 reaction is sensitive to the leaving group's stability. A more stable leaving group (a weaker conjugate base) will facilitate the reaction even with a hindered substrate.[6]

  • Causality: A good leaving group lowers the energy of the transition state by readily accepting the electron pair from the C-LG bond. This partially compensates for the steric strain introduced by the 3-methyl group.

  • Protocol: If you are using a halide (e.g., -Br, -Cl), consider converting the corresponding alcohol to a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). Triflate is one of the best leaving groups available.[7]

Leaving GroupConjugate Acid pKaRelative Rate (Approx.)
I⁻-10~30,000
Br⁻-910,000
Cl⁻-7200
F⁻3.21
OTs⁻ (Tosylate)-2.8~60,000
OTf⁻ (Triflate)-14>1,000,000

2. Optimize the Nucleophile: The choice of nucleophile is critical. A smaller, yet potent, nucleophile has a better chance of accessing the sterically shielded electrophilic center.

  • Causality: Steric bulk on the nucleophile itself will compound the hindrance problem.[8][9][10] For example, tert-butoxide is a very strong base but a poor nucleophile for Sₙ2 reactions due to its size.[11]

  • Recommendations:

    • Excellent Choices: Azide (N₃⁻), cyanide (CN⁻), or iodide (I⁻) are relatively small, powerful nucleophiles.[12][13]

    • Avoid: Bulky nucleophiles like tert-butoxide or lithium diisopropylamide (LDA) will favor elimination.[13]

3. Modify Reaction Conditions:

  • Solvent Choice: Use a polar aprotic solvent.[14][15]

    • Explanation: Solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions.[15] They solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[8][15] In contrast, polar protic solvents (like water or ethanol) form a solvent cage around the nucleophile through hydrogen bonding, decreasing its reactivity.[8]

  • Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as higher temperatures can also favor the competing elimination (E2) reaction.[11] Monitor your reaction by TLC or GC-MS to find the optimal balance.

Question 2: I'm getting a significant amount of an alkene byproduct. How can I favor substitution over elimination?

Answer:

The formation of an alkene indicates that an E2 elimination reaction is competing with your desired Sₙ2 substitution.[12][13][16] This is very common with sterically hindered substrates because the nucleophile, acting as a base, finds it easier to abstract a β-hydrogen than to attack the crowded electrophilic carbon.[16][17]

Decision Workflow to Minimize Elimination:

G start High Elimination Observed temp Lower Reaction Temperature start->temp E2 often has higher activation energy base Use a Less Basic, More Nucleophilic Reagent temp->base Less energy for side reactions solvent Ensure Polar Aprotic Solvent base->solvent Basicity promotes E2 result Substitution Favored solvent->result Aprotic solvents favor SN2

A workflow to minimize elimination byproducts.

Strategic Adjustments:

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the Sₙ2 pathway.

  • Choose a Non-Basic Nucleophile: The key is to select a reagent that is a strong nucleophile but a weak base.

    • Good Choices: Halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles with low basicity.[12][13]

    • Poor Choices (Promote E2): Alkoxides (RO⁻) like ethoxide or tert-butoxide are strong bases and will heavily favor elimination, especially with hindered substrates.[11][13]

  • Use a Sterically Hindered Base (If Elimination is the Goal): Conversely, if you wanted to favor elimination, a strong, sterically hindered base like potassium tert-butoxide (KOtBu) is the reagent of choice. Its bulk prevents it from acting as a nucleophile, so it primarily functions as a base.[12][13]

Advanced Strategies & FAQs

Question 3: Are there alternative mechanisms to achieve substitution if Sₙ2 is not viable?

Answer:

Yes. When the Sₙ2 pathway is blocked, you may need to consider conditions that favor an Sₙ1 mechanism or utilize modern catalytic methods.

1. Forcing an Sₙ1 Reaction: The Sₙ1 reaction proceeds through a carbocation intermediate. Steric hindrance is not a barrier for this mechanism; in fact, the alkyl groups help stabilize the carbocation.[14]

  • Mechanism: The leaving group departs first, forming a planar sp²-hybridized carbocation. The nucleophile then attacks this intermediate.[4][5][14]

  • Requirements for Sₙ1:

    • Substrate: Must be able to form a relatively stable carbocation (secondary or tertiary). A substrate with a 3-methyl group is often secondary or tertiary, which is favorable.

    • Solvent: A polar protic solvent (e.g., water, ethanol, formic acid) is required to stabilize the carbocation intermediate and the departing leaving group.[14][15]

    • Nucleophile: A weak, non-basic nucleophile is used (often the solvent itself, in a "solvolysis" reaction).[15]

  • Caution: Sₙ1 reactions often compete with E1 elimination reactions and can lead to racemic mixtures if the starting material is chiral.[15]

2. Catalytic Approaches: Modern organic synthesis offers powerful catalytic methods that operate through mechanisms entirely different from classical nucleophilic substitutions. These are particularly useful for forming C-C or C-heteroatom bonds at hindered centers.

  • Cross-Coupling Reactions: For C-C bond formation, reactions like Suzuki, Negishi, or Kumada coupling can be highly effective. These involve an organometallic nucleophile and a palladium or nickel catalyst.

  • Copper-Catalyzed Reactions: Copper catalysts are known to facilitate substitutions on hindered centers, often through mechanisms involving oxidative addition and reductive elimination.[18][19]

  • Photoredox Catalysis: Light-driven reactions can generate radical intermediates that bypass the steric constraints of traditional ionic pathways, enabling the formation of challenging bonds.[20]

Question 4: How do I experimentally confirm that substitution has occurred and quantify the product ratio?

Answer:

Proper product characterization is essential. A combination of chromatographic and spectroscopic techniques should be used to confirm the identity of your product and determine the ratio of substitution to elimination.

Step-by-Step Experimental Protocol: Product Analysis

  • Reaction Workup:

    • Quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the organic products from the aqueous phase.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification (if necessary):

    • Purify the crude product mixture using flash column chromatography on silica gel to separate the substitution product from the elimination byproduct and any remaining starting material.[21]

  • Analysis and Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique. It will separate the components of your crude mixture and provide the mass of each, allowing you to tentatively identify the substitution and elimination products based on their expected molecular weights. The relative peak areas can give a preliminary ratio of products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: This is the most powerful tool for structural confirmation. The substitution product will have characteristic peaks corresponding to the protons near the newly installed nucleophile. The elimination product will show distinctive signals in the alkene region (typically 4.5-6.5 ppm). Integration of key, well-separated peaks for each product can be used to calculate a precise molar ratio.

      • ¹³C NMR: This will confirm the number of unique carbons in your products. The elimination product will show two sp²-hybridized carbon signals (typically 100-150 ppm).

References

  • Steric Effects and Solvent Effects on SN2 Reactions | The Journal of Physical Chemistry A. (2009). pubs.acs.org. [Link]

  • Competition between substitution and elimination. (2021). Chemistry LibreTexts. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (2022). Organic Chemistry 1: An open textbook. [Link]

  • Competition between substitution and elimination. (2023). Chemistry LibreTexts. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). University of Surrey. [Link]

  • Nucleophilic substitution at sterically hindered carbon centers. (2023). ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. (2022). ACS Publications. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • Substitution versus Elimination. Vanderbilt University. [Link]

  • Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. Clackamas Community College. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • What Makes A Good Nucleophile?. (2012). Master Organic Chemistry. [Link]

  • Substitution Reactions (on Saturated Carbons). Making Molecules. [Link]

  • Electrophiles. (2019). Chemistry LibreTexts. [Link]

  • Electrophiles. (2022). Chemistry LibreTexts. [Link]

  • Nucleophiles and Electrophiles on the MCAT. MedLife Mastery. [Link]

  • SN2 Reaction Explained | Mechanism, Steric Inversion, and When It Won't Happen. (2025). YouTube. [Link]

  • Beyond Carbon: Enantioselective and Enantiospecific Reactions with Catalytically Generated Boryl- and Silylcopper Intermediates | ACS Central Science. (2020). ACS Publications. [Link]

  • Carbon chain synthesis by allylic substitution, allylation. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 19F NMR Chemical Shifts for Poly-substituted Fluorobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of poly-substituted fluorobenzenes is a frequent and critical task. The strategic incorporation of fluorine atoms into aromatic systems can dramatically alter a molecule's physicochemical and biological properties. Consequently, unambiguous structural elucidation is paramount. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for this purpose.

This guide provides an in-depth exploration of 19F NMR chemical shifts in poly-substituted fluorobenzenes, offering both foundational knowledge and practical, field-proven insights. We will delve into the factors governing these chemical shifts, present a curated collection of experimental data, and provide a detailed protocol for acquiring high-quality spectra. Furthermore, we will objectively compare the utility of 19F NMR with other common analytical techniques, empowering you to make informed decisions in your analytical workflows.

The Unique Power of 19F NMR for Fluorobenzene Analysis

The 19F nucleus possesses several properties that make it exceptionally well-suited for the analysis of fluorinated compounds. With a nuclear spin of 1/2 and 100% natural abundance, the 19F nucleus is highly receptive to NMR measurements, ranking third in sensitivity only to the proton (¹H) and tritium (³H) nuclei.[1] What truly sets 19F NMR apart is its vast chemical shift dispersion, which can span over 800 ppm.[2] This wide range minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially for complex molecules.[3]

The chemical shift in 19F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus. Unlike ¹H NMR, where diamagnetic effects are dominant, 19F chemical shifts are significantly influenced by the paramagnetic contribution to shielding.[2] This heightened sensitivity means that even subtle changes in the substitution pattern on a fluorobenzene ring can lead to substantial and predictable changes in the 19F chemical shifts, providing a rich source of structural information.

Navigating the Landscape of 19F Chemical Shifts in Poly-substituted Fluorobenzenes

The 19F chemical shift of a fluorine atom on a benzene ring is a function of several key factors, including the electronic nature of other substituents, their relative positions, and the solvent used for the measurement.

The Influence of Substituents: An interplay of Inductive and Resonance Effects

Substituents on a fluorobenzene ring exert a profound influence on the 19F chemical shift through a combination of inductive and resonance effects. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (to a less negative or more positive ppm value), while electron-donating groups increase shielding, resulting in an upfield shift (to a more negative ppm value).[4]

A notable phenomenon in poly-fluorinated benzenes is the "ortho effect," where a fluorine atom positioned ortho to another fluorine atom will experience a significant upfield shift of approximately 25 ppm compared to what would be expected from simple additivity.[5]

The following table provides a compilation of experimental 19F NMR chemical shifts for a selection of di- and tri-substituted fluorobenzenes, illustrating the impact of various substituents and their positions. All chemical shifts are referenced to CFCl₃ (0 ppm).

CompoundSubstituentsFluorine PositionChemical Shift (ppm)Solvent
1,2-Difluorobenzene-F, -F1, 2-139.1Neat
1,3-Difluorobenzene-F, -F1, 3-110.1Neat
1,4-Difluorobenzene-F, -F1, 4-120.1Neat
1,2,3-Trifluorobenzene-F, -F, -F1, 3-137.6CCl₄
2-163.5CCl₄
1,2,4-Trifluorobenzene-F, -F, -F1-138.9CCl₄
2-155.0CCl₄
4-142.2CCl₄
1,3,5-Trifluorobenzene-F, -F, -F1, 3, 5-109.8CCl₄
1-Fluoro-2-nitrobenzene-F, -NO₂1-118.9CDCl₃
1-Fluoro-3-nitrobenzene-F, -NO₂1-110.3CDCl₃
1-Fluoro-4-nitrobenzene-F, -NO₂1-104.9CDCl₃
2,4-Difluoronitrobenzene-F, -F, -NO₂2-130.1CDCl₃
4-107.8CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Predicting 19F Chemical Shifts: Empirical and Computational Approaches

For novel poly-substituted fluorobenzenes, predicting the 19F chemical shifts can be invaluable for structural confirmation. Two primary approaches are employed:

  • Empirical Prediction using Substituent Chemical Shifts (SCS): This method relies on the principle of additivity, where the chemical shift of a fluorine atom in a poly-substituted benzene can be estimated by adding the SCS values of each substituent to the chemical shift of fluorobenzene (-113.15 ppm in CCl₄).[6] While a useful first approximation, this method has its limitations, particularly when strong resonance interactions or steric hindrance between substituents are present, leading to deviations from additivity.

  • Quantum Mechanical Calculations: Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of NMR chemical shifts.[7] By calculating the isotropic shielding constants of the fluorine nuclei, one can obtain theoretical chemical shifts that often show excellent correlation with experimental values, with mean absolute deviations of 2-3 ppm being achievable.[7][8] For highly accurate predictions, it is often necessary to apply scaling factors derived from a training set of known compounds.[7]

A Field-Proven Protocol for Acquiring High-Quality 19F NMR Spectra

The following protocol outlines the key steps for obtaining reliable and high-resolution 19F NMR spectra of poly-substituted fluorobenzenes. The causality behind each step is explained to ensure a self-validating system.

Experimental Protocol 1: Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that provides good solubility for your compound. Common choices include CDCl₃, acetone-d₆, and DMSO-d₆. Be aware that solvent choice can influence chemical shifts, so consistency is key for comparative studies.

    • Concentration: For routine 1D 19F NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient.[8]

    • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be used. Common standards include CFCl₃ (0 ppm), C₆F₆ (-164.9 ppm), and trifluoroacetic acid (-76.55 ppm).[3] Alternatively, modern spectrometers can use an external reference and lock signal for accurate referencing.

  • Spectrometer Setup and Data Acquisition:

    • Tuning and Matching: Ensure the NMR probe is properly tuned to the 19F frequency to maximize sensitivity.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity for the best possible resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment is usually sufficient for routine analysis.

      • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured, given the broad chemical shift range of 19F.[2]

      • Acquisition Time (AT): A typical AT of 1-2 seconds is a good starting point.

      • Relaxation Delay (D1): A D1 of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer D1 (5-7 times the longest T₁) is necessary to ensure full relaxation of all fluorine nuclei.[9]

      • Number of Scans (NS): The high sensitivity of 19F often means that a sufficient signal-to-noise ratio can be achieved with a relatively low number of scans (e.g., 16-64).

      • Decoupling: For simplified spectra, proton decoupling (¹H decoupling) is commonly employed to remove ¹H-¹⁹F coupling.[2] For even simpler spectra, especially in highly fluorinated compounds, both ¹H and ¹³C decoupling can be used.[10]

  • Data Processing:

    • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

    • Referencing: Reference the spectrum to the internal standard or an external reference.

Figure 1: Experimental workflow for acquiring 19F NMR spectra.

A Comparative Guide: 19F NMR vs. Alternative Analytical Techniques

While 19F NMR is a powerful tool, a comprehensive analytical strategy often involves the use of multiple techniques. The following section compares the performance of 19F NMR with other common methods for the characterization of poly-substituted fluorobenzenes.

TechniqueStrengths for Poly-substituted Fluorobenzene AnalysisWeaknesses
19F NMR - High Sensitivity & 100% Natural Abundance: Allows for rapid data acquisition with small sample amounts.[1]- Wide Chemical Shift Range: Minimizes signal overlap and provides high resolution.[3]- Direct Observation of Fluorine Environment: Provides unambiguous information about the number and chemical environment of fluorine atoms.[11]- Sensitive to Isomeric Differences: Can readily distinguish between constitutional isomers.- Requires a Fluorine Atom: Not applicable to non-fluorinated compounds.- Potentially Complex Coupling Patterns: ¹H-¹⁹F and ¹⁹F-¹⁹F coupling can complicate spectra, though decoupling can mitigate this.[2]
¹H NMR - Ubiquitous and Readily Available: Standard technique in all chemistry labs.- Provides Information on Proton Environment: Complements 19F NMR data for a complete structural picture.[12]- Limited Chemical Shift Range: Increased likelihood of signal overlap, especially in complex aromatic regions.- Complex Coupling Patterns: ¹H-¹H coupling in the aromatic region can be difficult to interpret.
¹³C NMR - Provides Information on the Carbon Skeleton: Confirms the number and type of carbon atoms.- Can show ¹³C-¹⁹F Coupling: Provides additional structural information.[12]- Low Natural Abundance and Sensitivity: Requires longer acquisition times or more concentrated samples.- Signal Overlap: Can still be an issue in complex molecules.
Mass Spectrometry (MS) - Provides Accurate Mass and Molecular Formula: Essential for confirming elemental composition.- Fragmentation Patterns Can Provide Structural Information: Can help in identifying substituents.- Difficulty in Distinguishing Isomers: Positional isomers often have identical mass and similar fragmentation patterns.- Does Not Directly Probe the Fluorine Environment: Provides no information on the chemical shift.

The choice of analytical technique is dictated by the specific question being asked. For the initial identification and structural confirmation of a novel poly-substituted fluorobenzene, the combination of 19F NMR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides the most comprehensive and unambiguous data.

analytical_decision cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation Start Characterize a Poly-substituted Fluorobenzene NMR_19F 19F NMR Start->NMR_19F Number & Environment of F atoms MS Mass Spectrometry Start->MS Molecular Formula NMR_1H 1H NMR NMR_19F->NMR_1H Complementary H environment MS->NMR_1H Confirm structure NMR_13C 13C NMR NMR_1H->NMR_13C Confirm C skeleton

Figure 2: Decision-making workflow for analytical technique selection.

Conclusion

19F NMR spectroscopy is an indispensable technique for any researcher working with poly-substituted fluorobenzenes. Its high sensitivity, wide chemical shift dispersion, and direct probing of the fluorine environment provide a wealth of structural information that is often difficult to obtain with other methods. By understanding the factors that influence 19F chemical shifts, employing robust experimental protocols, and intelligently combining 19F NMR with other analytical techniques, researchers can confidently and efficiently elucidate the structures of these important molecules, accelerating discovery and development in their respective fields.

References

  • Adcock, W., & Kitching, W. (1964). FLUORINE-19 SUBSTITUENT CHEMICAL SHIFTS (scs). Journal of the American Chemical Society, 86(4), 743–744.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1969). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals*. The Journal of Chemical Physics, 50(3), 1045–1052.
  • Willoughby, P. H., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Castañar, L., & Parella, T. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4634–4641.
  • BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
  • Hirst, J., & Una, S. J. (1969). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 646.
  • Hirst, J., & Una, S. J. (1969). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 646.
  • Giraudeau, P. (2014). Quantitative 19F NMR for the analysis of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-13.
  • AZoM. (2017).
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Slideshare. (2015). Nmr spectroscopy of fluorine 19.
  • University of Texas Health Science Center at San Antonio. (n.d.).
  • ChemRxiv. (2021).
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • AZoM. (2017).
  • Defense Technical Information Center. (1970). Fluorine-19 Nuclear Magnetic Resonance.
  • Royal Society of Chemistry. (2022).
  • Oldfield Group Website. (1996).
  • American Chemical Society. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
  • Royal Society of Chemistry. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
  • Slideshare. (2015). Nmr spectroscopy of fluorine 19.
  • Royal Society of Chemistry. (2011).
  • MDPI. (2025).
  • National Center for Biotechnology Information. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • Pendidikan Kimia. (2018).
  • SciSpace. (2023). A beginner's guide to 19F NMR and its role in drug screening.
  • ResearchGate. (2020). (PDF) Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • Jeol USA. (n.d.).
  • JEOL Ltd. (n.d.).
  • National Center for Biotechnology Information. (2013). Use of 1H/13C/19F Triple Resonance 3D-NMR to Characterize the Stereosequences in Poly(vinyl fluoride).

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Thioether Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, thioether building blocks represent a cornerstone of medicinal chemistry. Their presence in a multitude of pharmacologically active molecules underscores the critical need for robust analytical methods to ensure their purity and, by extension, the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of these vital compounds. We will move beyond rote procedural descriptions to explore the underlying rationale for methodological choices, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Understanding the Thioether Moiety

Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, present unique challenges in HPLC analysis. Their moderate polarity and potential for oxidation to sulfoxides and sulfones necessitate careful consideration of stationary and mobile phase chemistry. Furthermore, the lack of a strong chromophore in many aliphatic thioethers can complicate detection. A successful purity method must not only separate the parent thioether from starting materials and synthetic byproducts but also resolve potential degradants.

Strategic Approaches to HPLC Method Development: A Comparative Analysis

The development of a stability-indicating HPLC method is a multi-faceted process that begins with a thorough understanding of the analyte and potential impurities. Here, we compare common strategies, highlighting their strengths and weaknesses in the context of thioether analysis.

Stationary Phase Selection: The Foundation of Separation

The choice of stationary phase is arguably the most critical factor in achieving the desired separation. While C18 columns are the workhorse of reversed-phase chromatography, other phases may offer superior selectivity for thioethers and their related impurities.[1][2]

Stationary PhasePrinciple of SeparationAdvantages for Thioether AnalysisDisadvantages for Thioether Analysis
C18 (Octadecyl) Primarily hydrophobic interactions.[1]Excellent retention for non-polar to moderately polar compounds. Widely available with diverse selectivities.May provide insufficient retention for very polar thioethers. Potential for secondary interactions with residual silanols.
C8 (Octyl) Less hydrophobic than C18.[2]Better peak shape for some basic thioethers due to reduced hydrophobic interactions.May not provide adequate separation for complex mixtures of non-polar impurities.
Phenyl-Hexyl π-π interactions, hydrophobic interactions, and shape selectivity.Enhanced selectivity for aromatic thioethers and their impurities. Can differentiate between structurally similar compounds.May exhibit different selectivity compared to traditional alkyl phases, requiring more development time.
Polar-Embedded Hydrophobic interactions with a polar functional group embedded in the alkyl chain.Improved peak shape for basic compounds. Compatible with highly aqueous mobile phases.Can have different retention characteristics that may not be ideal for all thioether separations.

Expert Insight: For novel thioether building blocks, a screening approach utilizing columns with orthogonal selectivities (e.g., a standard C18, a phenyl-hexyl, and a polar-embedded phase) is a highly effective strategy to quickly identify the most promising stationary phase.

Mobile Phase Optimization: Driving Selectivity and Resolution

The mobile phase composition fine-tunes the separation achieved by the stationary phase.[3] Key parameters to consider include the organic modifier, pH, and buffer system.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Thioether Analysis
Acetonitrile Lower viscosity, lower UV cutoff.Generally provides sharper peaks and better resolution. Preferred for gradient elution due to lower backpressure.
Methanol Higher viscosity, higher UV cutoff.Can offer different selectivity compared to acetonitrile, which can be advantageous for resolving critical pairs.

Mobile Phase pH and Buffers

For ionizable thioethers or impurities, controlling the mobile phase pH is crucial for consistent retention times and good peak shape. A buffered mobile phase maintains a constant pH throughout the analysis.[4]

  • Acidic pH (e.g., 0.1% Formic Acid or Trifluoroacetic Acid): Suppresses the ionization of acidic silanol groups on the stationary phase, reducing peak tailing for basic analytes.

  • Neutral pH (e.g., Phosphate or Acetate Buffers): Useful when the analyte has limited stability at low pH. Ammonium acetate is a good choice for LC-MS compatibility.[5]

Expert Insight: When developing a method for a new thioether, begin with a generic gradient using acetonitrile and 0.1% formic acid in water. This provides a good starting point to assess the retention behavior and peak shape of the main component and any impurities.

A Practical Workflow for HPLC Method Development

The following workflow provides a systematic and efficient approach to developing a robust purity method for thioether building blocks.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Column & Mobile Phase Screening (Orthogonal Selectivities) A->B C Initial Gradient Runs B->C D Gradient Optimization (Slope and Time) C->D E Mobile Phase Fine-Tuning (pH, Buffer Strength) D->E F Temperature Optimization E->F G Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) F->G H Peak Purity Assessment G->H I Method Validation (ICH Q2(R1)) H->I

Caption: A logical workflow for HPLC method development.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6][7][8] This involves subjecting the thioether building block to harsh conditions to intentionally generate degradation products.[6][9][10]

Objective: To identify potential degradation products and ensure they are resolved from the main analyte peak.

Materials:

  • Thioether Building Block

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate HPLC column and system

Procedure:

  • Acid Hydrolysis: Dissolve the thioether in a suitable solvent and add an equal volume of 1 M HCl. Heat the solution at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.[9]

  • Base Hydrolysis: Dissolve the thioether in a suitable solvent and add an equal volume of 1 M NaOH. Heat the solution at 60-80°C for a predetermined time. Neutralize with 1 M HCl before analysis.[9]

  • Oxidative Degradation: Dissolve the thioether in a suitable solvent and add an equal volume of 3% H₂O₂. Store at room temperature for a predetermined time (e.g., 2, 8, 24 hours).[9]

  • Thermal Degradation: Store the solid thioether in an oven at an elevated temperature (e.g., 80-100°C) for a set period.[9]

  • Photolytic Degradation: Expose a solution of the thioether to UV and visible light according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample. The goal is to achieve baseline separation of all degradation products from the parent peak.

Detection Techniques: Seeing the Unseen

While UV detection is the most common technique in HPLC, it may not be suitable for all thioethers, especially those lacking a strong chromophore.[11]

Detection MethodPrincipleAdvantages for Thioether AnalysisDisadvantages for Thioether Analysis
UV-Visible Measures the absorbance of light by the analyte.Simple, robust, and widely available.Not suitable for compounds with no or weak chromophores.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and selective. Provides structural information for impurity identification.More complex and expensive than UV detection.
Charged Aerosol Detection (CAD) Nebulizes the eluent and detects charged particles.Universal detection for non-volatile and semi-volatile compounds.Response is not directly proportional to mass, requiring calibration.
Electrochemical Detection (PED) Measures the current resulting from oxidation or reduction of the analyte.Highly sensitive for electroactive compounds, including some sulfur-containing molecules.[12]Can be susceptible to matrix effects and requires careful optimization.

Expert Insight: For comprehensive purity analysis, especially during early-stage development, coupling HPLC with mass spectrometry (LC-MS) is invaluable for identifying unknown impurities and degradation products.

Method Validation: Ensuring Trustworthiness and Compliance

Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[13][14][15]

Validation_Parameters cluster_0 Core Parameters cluster_1 Limit Parameters cluster_2 Robustness center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for HPLC method validation.

The validation process provides documented evidence that the method is accurate, precise, specific, and robust over the specified range.[15][16]

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of thioether building blocks is a systematic process that requires a deep understanding of chromatographic principles and the specific chemistry of the analytes. By judiciously selecting the stationary phase, optimizing the mobile phase, and employing appropriate detection techniques, a method that is both scientifically sound and compliant with regulatory expectations can be achieved. The comparative approaches and practical workflow detailed in this guide provide a solid framework for researchers, scientists, and drug development professionals to successfully navigate the challenges of analyzing these critical pharmaceutical building blocks. Adherence to established guidelines from bodies like the USP and ICH is paramount for ensuring the quality and consistency of analytical results.[17][18][19][20]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ziegler, S. J., & Sticher, O. (1989). Optimization of the mobile phase for HPLC separation of S-alk(en)yl-L-cysteine derivatives and their corresponding sulfoxide isomers. Journal of Liquid Chromatography, 12(2), 199-216. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Ziegler, S. J., & Sticher, O. (1989). Optimization of the Mobile Phase for HPLC Separation of S-Alk(en)yl-L-Cysteine Derivatives and Their Corresponding Sulfoxide Isomers. Journal of Liquid Chromatography, 12(2), 199-216. [Link]

  • Google Patents. High performance liquid chromatography (HPLC)
  • Academia.edu. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. [Link]

  • ResearchGate. HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. [Link]

  • National Center for Biotechnology Information. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Forced Degradation – A Review. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACS Publications. Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

  • National Center for Biotechnology Information. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • ACS Publications. Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. [Link]

  • National Center for Biotechnology Information. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]

  • Pharma Science Monitor. REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • Chromatography Online. Choosing the Right HPLC Stationary Phase. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • LCGC International. Solving Key Challenges in (Bio)pharmaceutical Analyses. [Link]

  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. [Link]

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • DiVA portal. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • National Center for Biotechnology Information. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. [Link]

Sources

mass spectrometry fragmentation pattern of C8H8BrFS compounds

Author: BenchChem Technical Support Team. Date: March 2026

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Caption: Divergent GC-EI-MS and LC-ESI-MS/MS fragmentation pathways for C8H8BrFS compounds.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following methodologies are designed as self-validating workflows. The successful execution of these protocols is confirmed by the presence of the 1:1 isotopic doublet in the precursor scans and the m/z 95 terminal fragment in the product scans.

Protocol A: GC-EI-MS Workflow (Optimal for Structural Fingerprinting)
  • Sample Preparation: Dissolve the C8H8BrFS compound in GC-grade dichloromethane to a final concentration of 10 µg/mL. Ensure the sample is free of water to prevent column degradation.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) into a GC system equipped with a standard DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Use ultra-high purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Temperature Gradient: Set the initial oven temperature to 60°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure complete elution of the halogenated thioether.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Acquire data in full scan mode (m/z 50–350).

Protocol B: LC-ESI-MS/MS Workflow (Optimal for Trace Quantitation)
  • Sample Preparation: Dilute the analyte in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to a concentration of 1 µg/mL. The acidic modifier is critical for driving

    
     formation.
    
  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • Tandem MS (CID): Isolate the

    
     precursor ions (m/z 235 and 237) in Q1. Apply Collision-Induced Dissociation (CID) using Argon gas. Ramp the collision energy from 15 eV to 35 eV to capture both the initial HBr loss (m/z 155) and the higher-energy formation of the fluorophenyl cation (m/z 95). Scan product ions in Q3 (m/z 50–250).
    

References

  • PubChemLite - 1-[(2-bromoethyl)sulfanyl]-3-fluorobenzene (C8H8BrFS). Université du Luxembourg.1

  • Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. ResearchGate. 2

  • Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst (RSC Publishing).

  • Isotopes in Mass Spectrometry. Chemistry Steps. 3

Sources

Decoding Molecular Fingerprints: A Comparative Guide to IR Spectroscopy of Methylthio and Aryl Halide Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a frontline technique for this purpose, offering a rapid, non-destructive, and highly informative snapshot of a molecule's vibrational modes. This guide provides an in-depth, comparative analysis of the characteristic IR spectroscopic signatures of two crucial functional groups: the methylthio (CH₃S-) group and aryl halides (Ar-X).

Moving beyond a simple recitation of peak positions, this document delves into the underlying principles governing these absorptions, offers practical guidance for spectral interpretation, and provides robust experimental protocols to ensure data integrity.

The Vibrational Language of Molecules

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[1] These vibrations—stretches and bends—are analogous to the movements of springs, and their frequencies are determined by the mass of the connected atoms and the strength of the bond between them.[2][3] This relationship is the fundamental reason why different functional groups produce a unique pattern of absorption bands, creating a "molecular fingerprint".[4][5][6]

The IR spectrum is typically divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][5][6][7] While the former contains clearer, more isolated peaks corresponding to specific bond stretches (e.g., O-H, C=O), the latter is a complex area rich with the bending vibrations and single-bond stretches that are unique to the molecule as a whole.[4][5][6] Both the methylthio and aryl halide groups have key absorbances that fall within this intricate fingerprint region, demanding careful analysis.[8]

The Subtle Signature of the Methylthio Group (R-S-CH₃)

The methylthio group, a common moiety in pharmaceuticals and natural products, presents a more challenging identification puzzle via IR than many oxygen-containing functional groups. This is primarily because the key C-S bond vibrations are weak and located in the crowded fingerprint region.[3]

The primary vibrational modes to consider for a methylthio group are:

  • C-S Stretch: This is the most direct indicator of the thioether linkage. However, the C-S stretching vibration is typically weak in intensity because the bond has a relatively small change in dipole moment during vibration. Its position is also highly variable, generally appearing in the 710-570 cm⁻¹ range.[3] For aliphatic thioethers, such as those with a methyl group, this peak is often found between 700-650 cm⁻¹.[9]

  • CH₃ Bending/Rocking: The methyl group attached to the sulfur atom also exhibits characteristic bending (scissoring) and rocking vibrations. The symmetric CH₃ deformation (bending) appears around 1325-1300 cm⁻¹ and a characteristic methyl rock can sometimes be identified around 965-955 cm⁻¹. These can be useful confirmatory peaks, though they may overlap with other CH₃ vibrations in the molecule.

Expert Insight: The weakness of the C-S stretch is a critical point. Its absence should not be taken as definitive proof that a methylthio group is not present. It is often necessary to use this peak in conjunction with other data (e.g., NMR, Mass Spectrometry) and to look for the more subtle, but often more reliable, CH₃ bending and rocking vibrations associated with the group.

The Mass-Dependent Peaks of Aryl Halides (Ar-X)

Aryl halides are fundamental building blocks in organic synthesis. Their IR signatures are dominated by two main features: the stretching of the carbon-halogen (C-X) bond and the vibrations of the aromatic ring itself.

Carbon-Halogen (C-X) Stretching

The most diagnostic feature of an aryl halide is the C-X stretching vibration. The position of this peak is highly dependent on the mass of the halogen atom, a clear demonstration of the mass-on-a-spring principle. As the mass of the halogen increases, the vibrational frequency (wavenumber) decreases significantly.[2]

Aryl Halide (Ar-X)C-X Stretching Frequency (cm⁻¹)Intensity
Aryl Fluoride (Ar-F)1400 - 1000[8][10]Strong
Aryl Chloride (Ar-Cl)840 - 600[10][11]Strong
Aryl Bromide (Ar-Br)700 - 500[8][10]Strong
Aryl Iodide (Ar-I)< 600[11]Strong

Causality: The C-F bond is the strongest and involves the lightest halogen, resulting in the highest frequency vibration. Conversely, the C-I bond is the weakest and involves the heaviest halogen, pushing its absorption to the lowest frequencies, often near the operational limit of standard FTIR spectrometers.[8]

Aromatic Ring Vibrations

The presence of a halogen substituent also influences the vibrations of the benzene ring.

  • Aromatic C-H Stretch: These appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), confirming the presence of hydrogens on an sp²-hybridized carbon.[12][13][14][15]

  • Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches appear as a pair of medium-intensity bands in the 1625-1440 cm⁻¹ region.[11][13][15]

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[13][15] The presence of a halogen will contribute to this pattern, and analyzing this region can help determine the number and position of substituents.

Comparative Analysis: Distinguishing and Identifying

FeatureMethylthio Group (Ar-S-CH₃)Aryl Halide (Ar-X)Key Differentiators & Considerations
Primary Diagnostic Peak C-S StretchC-X StretchPosition & Intensity: C-X stretches are strong and their position is highly predictable based on the halogen. The C-S stretch is weak and less positionally defined.
Frequency Range 710 - 570 cm⁻¹ (weak)1400 - 500 cm⁻¹ (strong, varies with X)An aryl fluoride peak (1400-1000 cm⁻¹) is unlikely to be confused with a methylthio group. Overlap is possible between C-S and C-Cl/C-Br/C-I stretches, requiring analysis of other spectral features.
Confirmatory Peaks CH₃ bending (~1325 cm⁻¹) and rocking (~960 cm⁻¹)Aromatic C-H (>3000 cm⁻¹), C=C (~1600-1440 cm⁻¹), and C-H OOP bends (900-675 cm⁻¹)The presence of sharp aromatic peaks is a clear indicator for an aryl compound. For methylthio, the absence of these and the presence of methyl-related vibrations are key.
Interpretation Challenges The C-S stretch is often weak and can be lost in the fingerprint region.C-Br and C-I stretches may be below the cutoff of instruments using NaCl optics. KBr or ATR setups are preferred.[8]Trustworthiness: Always consider the entire spectrum. Do not base an identification on a single, weak peak. The pattern of absorptions provides a more reliable identification.

Experimental Protocols for High-Fidelity Spectra

Obtaining a clean, interpretable IR spectrum is paramount. The choice of sampling technique depends on the physical state of the sample. Attenuated Total Reflectance (ATR) has become the most common method for its ease of use and minimal sample preparation.[16][17][18]

Protocol 1: ATR-FTIR Analysis of Solid or Liquid Samples

Attenuated Total Reflectance (ATR) is a versatile technique for analyzing a wide range of samples with minimal preparation.[16][17][19][20]

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Solids/Powders: Place a small amount of the sample onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[16][21]

    • Liquids/Pastes: Place a single drop of the liquid or a small smear of the paste directly onto the crystal.[16]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[22]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the sample from the crystal surface using a suitable solvent and soft tissue.

Protocol 2: Transmission Analysis using KBr Pellets (for Solids)

This traditional method is useful for obtaining high-quality spectra of solid samples.

Methodology:

  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[21]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent to infrared radiation.[21] Mix thoroughly with the sample.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[21]

  • Background and Sample Scans: Acquire a background spectrum with the empty sample holder. Then, place the KBr pellet into the sample holder and acquire the sample spectrum.

Visualization of Key Concepts

To better understand the relationship between experimental procedure and data interpretation, the following diagrams illustrate the core workflow and the physical principles at play.

G Figure 1: General ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample 3. Apply Sample to Crystal Sample_Scan 4. Acquire Sample Spectrum Apply_Sample->Sample_Scan Background_Scan->Apply_Sample Process_Data 5. Ratio Sample/Background Sample_Scan->Process_Data Interpret_Spectrum 6. Interpret Spectrum Process_Data->Interpret_Spectrum

Caption: A streamlined workflow for acquiring reliable FTIR data using an ATR accessory.

G Figure 2: Relationship of Atomic Mass and Bond Strength to C-X IR Frequency Freq Vibrational Frequency (cm⁻¹) Mass Mass of Halogen (X) Mass->Freq Inverse Relationship (Heavier atom = lower frequency) Strength C-X Bond Strength Strength->Freq Direct Relationship (Stronger bond = higher frequency)

Caption: The inverse relationship between atomic mass and vibrational frequency is key to identifying aryl halides.

Conclusion

The successful identification of methylthio and aryl halide functional groups by IR spectroscopy hinges on a nuanced understanding of their characteristic absorptions. While aryl halides provide strong, predictable peaks directly correlated with the halogen's mass, the methylthio group offers a more subtle signature, often requiring the analyst to piece together evidence from weak C-S stretches and associated methyl group vibrations. By employing robust experimental protocols, such as ATR-FTIR, and by carefully considering the entire spectral landscape rather than isolated peaks, researchers can confidently decode these molecular fingerprints, accelerating their research and development efforts.

References

  • Alkyl and aryl halide infrared spectra. Chemistry. Available at: [Link]

  • Interpreting an infrared spectrum. Crunch Chemistry. Available at: [Link]

  • Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

  • the fingerprint region - infra-red spectra. Chemguide. Available at: [Link]

  • Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). WikiEducator. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Academy of Sciences. Available at: [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker. Available at: [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Millersville University. Available at: [Link]

  • IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]

  • 3. Infrared spectroscopy. Royal Society of Chemistry: Education. Available at: [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 12.7 Interpreting Infrared Spectra. Organic Chemistry | OpenStax. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Journal of the Indian Chemical Society. Available at: [Link]

  • Selected Infrared Correlations. University of Puget Sound. Available at: [Link]

  • IR Tables. University of California, Santa Cruz. Available at: [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Scribd. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • The features of IR spectrum. SlidePlayer. Available at: [Link]

  • Infrared spectroscopy correlation table. Wikipedia. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]

  • 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation. University of Wisconsin-Madison. Available at: [Link]

  • Infrared Spectroscopy - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. University of Hawai'i at Mānoa. Available at: [Link]

  • IR: aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

Validation of Synthesis Routes for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and discovery chemists, the synthesis of densely functionalized aromatic building blocks often presents a significant regiochemical bottleneck. 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene (CAS: 1879026-25-1) is a prime example of this challenge. Featuring a contiguous 1,2,3,4-tetrasubstituted benzene ring, the steric crowding between the methylthio (-SMe), bromo (-Br), methyl (-Me), and fluoro (-F) groups makes late-stage functionalization highly unpredictable.

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical viability, but for their operational robustness. A reliable protocol must be a self-validating system —one where the mechanistic design inherently prevents the formation of inseparable isomeric mixtures.

This guide objectively compares the traditional Electrophilic Aromatic Substitution (EAS) approach against a validated, non-aqueous Sandmeyer-type thiolation route, providing the experimental data and mechanistic causality necessary to streamline your scale-up efforts.

Mechanistic Causality: Why Traditional EAS Fails

When attempting to synthesize 2-bromo-4-fluoro-3-methyl-1-(methylthio)benzene, the most intuitive approach is Route A : the direct electrophilic bromination of 4-fluoro-3-methylthioanisole. However, this route is fundamentally flawed due to conflicting steric and electronic gradients .

  • The Electronic Directing Effects: The -SMe group is a strong ortho/para director. Because the para position (C4) is blocked by the fluorine atom, electrophilic attack is forced to the ortho positions: C2 and C6.

  • The Steric Reality: Position C2 is flanked by the bulky -SMe group and the -Me group at C3. Position C6, however, is flanked only by the -SMe group and a hydrogen atom at C5.

  • The Result: Bromination overwhelmingly occurs at the less hindered C6 position, yielding 6-bromo-4-fluoro-3-methyl-1-(methylthio)benzene as the major product. The desired 2-bromo isomer is formed only in trace amounts.

To bypass this regiochemical failure, we must abandon C–H functionalization and utilize Route B : a non-aqueous Sandmeyer-type thiolation starting from 2-bromo-4-fluoro-3-methylaniline. By anchoring the regiochemistry to a pre-existing amine, we dictate the exact site of the -SMe introduction .

SynthesisComparison cluster_RouteA Route A: Direct Bromination (EAS) cluster_RouteB Route B: Sandmeyer-Type Thiolation A_SM 4-Fluoro-3-methyl -1-(methylthio)benzene A_Reagent Br2 or NBS Electrophilic Bromination A_SM->A_Reagent A_Reagent->A_Reagent A_Prod1 6-Bromo Isomer (Major, Unwanted) A_Reagent->A_Prod1 Sterically favored A_Prod2 2-Bromo Isomer (Minor, Desired) A_Reagent->A_Prod2 Sterically hindered B_SM 2-Bromo-4-fluoro -3-methylaniline B_Reagent t-BuONO, MeSSMe Non-Aqueous Diazotization B_SM->B_Reagent B_Prod 2-Bromo-4-fluoro-3-methyl -1-(methylthio)benzene (Exclusive Product) B_Reagent->B_Prod Regiochemistry locked

Fig 1. Mechanistic divergence between EAS and Sandmeyer-type thiolation pathways.

Quantitative Data Comparison

The experimental superiority of the Sandmeyer-type thiolation is evident when comparing the quantitative metrics of both routes. Route B not only provides a higher isolated yield but completely eliminates the need for tedious isomer separation.

ParameterRoute A: Direct Bromination (EAS)Route B: Sandmeyer Thiolation
Regioselectivity Poor (15:85 desired:undesired)Excellent (>99% desired)
Isolated Yield 12% (post-HPLC separation)65% (post-flash chromatography)
Scalability Low (Isomer separation is non-viable at scale)High (Standard silica plug purification)
Mechanistic Control Steric/Electronic gradient (Variable)Pre-determined by amine position (Absolute)
Cost-Efficiency Low (High waste of starting material)High (Efficient atom utilization for target)

Experimental Protocols & Self-Validation

A protocol is only as robust as its internal controls. Route B represents a self-validating system. The strict structural translation from the aniline precursor guarantees that if the product forms, it is unequivocally the correct regioisomer. Furthermore, the evolution of nitrogen gas provides real-time visual confirmation of diazonium decomposition, eliminating the ambiguity often associated with thermal reactions.

Protocol A: Direct Bromination (The Flawed Route)
  • Dissolve 4-fluoro-3-methylthioanisole (1.0 equiv) in dichloromethane (0.5 M).

  • Cool to 0 °C and add N-bromosuccinimide (NBS, 1.05 equiv) in portions.

  • Stir at room temperature for 4 hours.

  • Wash with water, dry over Na₂SO₄, and concentrate. Analytical Result: ¹H-NMR analysis reveals an 85:15 mixture favoring the 6-bromo isomer. The desired 2-bromo isomer cannot be isolated via standard crystallization.

Protocol B: Non-Aqueous Sandmeyer Thiolation (The Validated Route)
  • Solvation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-bromo-4-fluoro-3-methylaniline (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Disulfide Addition: Add dimethyl disulfide (DMDS, 1.5 equiv) to the stirring solution. Warm the reaction mixture gently to 30 °C.

  • Diazotization: Slowly add tert-butyl nitrite (t-BuONO, 1.2 equiv) dropwise via syringe.

    • Expert Insight: The immediate evolution of nitrogen gas serves as a visual kinetic indicator of diazonium formation and subsequent radical/cation generation.

  • Thermal Maturation: Once gas evolution subsides at 30 °C, attach a reflux condenser and heat the reaction to 80 °C for 2 hours. This ensures the complete thermal cleavage of any residual covalent diazo intermediates.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate in vacuo. Purify the resulting dark oil via flash column chromatography (eluting with 100% hexanes) to isolate the pure target compound[1].

Workflow Step1 Step 1: Solvation Dissolve 2-Bromo-4-fluoro-3-methylaniline in MeCN Step2 Step 2: Reagent Addition Add 1.5 eq. Dimethyl disulfide (DMDS) at 30°C Step1->Step2 Step3 Step 3: Diazotization Dropwise addition of 1.2 eq. t-BuONO (Monitor N2) Step2->Step3 Step4 Step 4: Thermal Maturation Reflux at 80°C for 2 hours for dediazonization Step3->Step4 Step5 Step 5: Isolation Concentrate and purify via silica gel chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the non-aqueous Sandmeyer thiolation.

Conclusion

For the synthesis of 2-bromo-4-fluoro-3-methyl-1-(methylthio)benzene, relying on the intrinsic directing groups of the arene (Route A) leads to catastrophic regiochemical failure due to steric crowding. By employing a non-aqueous Sandmeyer-type thiolation (Route B), chemists can leverage a self-validating pathway that locks the regiochemistry in place, ensuring high purity, excellent scalability, and reliable yields for downstream drug development applications.

References

  • Nonaqueous Diazotization of Arylamines in the Presence of Dimethyldisulfide; The Convenient Synthesis of Arylmethylsulfides from Anilines Synthetic Communications, 31(12), 1857-1861 (2001). URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Wiley Online Library, Chapter 11: Aromatic Electrophilic Substitution. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Bromo-Fluoro-Methyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the effective separation and analysis of structural isomers are paramount. Bromo-fluoro-methyl substituted compounds, a common motif in pharmaceuticals and agrochemicals, often present significant analytical challenges due to the subtle differences in the physicochemical properties of their isomers. This guide provides an in-depth comparison of chromatographic techniques for the separation of bromo-fluoro-methyl isomers, grounded in experimental data and established scientific principles. We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering insights into method development, optimization, and the selection of appropriate stationary and mobile phases.

The Challenge of Separating Bromo-Fluoro-Methyl Isomers

The separation of bromo-fluoro-methyl isomers is complicated by their similar molecular weights and boiling points. The position of the bromo, fluoro, and methyl groups on an aromatic ring or aliphatic chain can lead to only minor variations in polarity and volatility, making their resolution a non-trivial task. Effective chromatographic separation relies on exploiting these small differences through carefully selected analytical conditions.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for many bromo-fluoro-methyl isomers. The separation in GC is primarily governed by the compound's volatility and its interaction with the stationary phase within the column.

Choosing the Right Stationary Phase

The choice of the stationary phase is the most critical parameter in GC method development. The polarity of the stationary phase should be matched to the polarity of the analytes to achieve optimal separation.

  • Non-Polar Phases: Columns with 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane stationary phases are a good starting point for general-purpose separations of non-polar to moderately polar compounds.[1][2]

  • Intermediate and Polar Phases: For isomers with greater differences in polarity, stationary phases containing cyanopropylphenyl or trifluoropropyl groups can offer enhanced selectivity.[1][2] The trifluoropropyl phase, in particular, can exhibit unique interactions with halogenated compounds.

  • Specialty Phases: For complex separations, including chiral isomers, specialty columns are often required. Chiral stationary phases, often based on derivatized cyclodextrins, are designed to separate enantiomers.[3]

The underlying principle of separation in GC involves the differential partitioning of the analytes between the inert mobile phase (carrier gas) and the stationary phase.[4] Compounds that interact more strongly with the stationary phase will be retained longer in the column, resulting in later elution times.

Experimental Protocol: GC Separation of Bromofluorobenzaldehyde Isomers

This protocol is adapted from a method developed for the separation of ten isomers of bromofluoro benzaldehyde using a low thermal mass GC (LTM-GC), which allows for ultrafast temperature programming.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system with LTM-GC module

  • Column: DB-624 (30 m x 0.25 mm i.d., 1.4 µm film thickness)

  • Detector: Flame Ionization Detector (FID)

  • Injector: Split/splitless inlet

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Injection Volume: 1.0 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 10°C/min to 120°C

    • Ramp 2: 25°C/min to 230°C, hold for 2 min

  • Detector Temperature: 280°C

Sample Preparation:

  • Prepare a stock solution of the isomer mixture at 1000 µg/mL in methanol.

  • Prepare working standards by diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Workflow for GC analysis of bromo-fluoro-methyl isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a versatile technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile. Separation in HPLC is based on the partitioning of analytes between the liquid mobile phase and the solid stationary phase.

Reversed-Phase HPLC: The Workhorse for Moderately Polar Isomers

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like many bromo-fluoro-methyl isomers.

  • Stationary Phases: C18 (octadecylsilane) columns are the most popular choice for RP-HPLC due to their hydrophobicity and wide applicability.[5] For halogenated aromatic compounds, pentafluorophenyl (PFP) stationary phases can offer unique selectivity due to dipole-dipole, π-π, and halogen-π interactions.[6]

  • Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[5] The separation is controlled by adjusting the ratio of the organic solvent to water. A higher percentage of organic solvent will decrease the retention time of the analytes.

Experimental Protocol: HPLC Separation of 2-Bromo-3'-fluoro-5'-methylbenzophenone

This protocol provides a starting point for developing an HPLC method for a bromo-fluoro-methyl substituted aromatic compound.[5]

Instrumentation:

  • HPLC System: Standard HPLC or UHPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Solvents: HPLC grade acetonitrile and ultrapure water.

Chromatographic Conditions:

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA detector, scan from 200-400 nm, with monitoring at a specific wavelength (e.g., 260 nm).

Method Optimization:

  • If the peaks elute too early, decrease the initial percentage of acetonitrile.

  • If the peaks elute too late, increase the initial percentage of acetonitrile.

  • Once an approximate elution composition is determined, an isocratic method can be developed for faster analysis.[5]

G

Chiral Chromatography: Separating Enantiomers

When bromo-fluoro-methyl isomers are chiral, their separation requires the use of a chiral stationary phase (CSP). Chiral chromatography can be performed using both GC and HPLC. The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[7] These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times for the two enantiomers.

Common chiral selectors include:

  • Cyclodextrin derivatives: Widely used in both GC and HPLC.[3]

  • Polysaccharide derivatives (e.g., cellulose and amylose): Primarily used in HPLC.

  • Pirkle-type phases: Based on small chiral molecules covalently bonded to a support.

The development of a chiral separation method often involves screening a variety of chiral columns and mobile phases to find the optimal conditions.[8]

Comparison of GC and HPLC for Isomer Separation

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Applicability Volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Selectivity Primarily based on volatility and stationary phase interactionsHighly versatile selectivity based on stationary and mobile phase chemistry
Resolution Generally high due to high efficiency of capillary columnsCan be very high, especially with modern UHPLC systems
Analysis Time Can be very fast, especially with techniques like LTM-GCVaries, but can be optimized for speed
Sample Preparation May require derivatization for non-volatile compoundsOften simpler, with direct injection of liquid samples
Chiral Separations Possible with chiral stationary phasesWide variety of chiral stationary phases available

Conclusion

The successful chromatographic separation of bromo-fluoro-methyl isomers requires a systematic approach to method development. Both GC and HPLC are powerful techniques that can be employed, with the choice depending on the specific properties of the isomers of interest. For volatile and thermally stable isomers, GC with an appropriate stationary phase can provide excellent resolution and fast analysis times. For a broader range of isomers, including those that are non-volatile or require chiral separation, HPLC offers greater flexibility and a wider array of stationary phases. By understanding the principles of chromatography and carefully selecting the column and mobile phase, researchers can achieve the high-resolution separations necessary for accurate analysis and purification in drug development and other scientific disciplines.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Kishikawa, N., Ohyama, K., Nakashima, K., & Kuroda, N. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Molecules, 18(5), 5778-5788. [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved March 8, 2024, from [Link]

  • Stationary Phases in Gas Chromatography. (2011, November 21). YouTube. Retrieved March 8, 2024, from [Link]

  • Stationary phases chemical structures used in this work. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Hisaindee, S., Taha, Z., & Al-Sayah, M. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Advances, 9(65), 38101-38108. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, C., & Wang, Z. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces, 16(11), 13917-13924. [Link]

  • Raju, V. K., Kumar, P., & Kumar, N. (2012). A validated stability indicating LTM-GC method for the separation of ten isomers of bromofluoro benzaldehyde. Analytical Methods, 4(5), 1404-1410. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674), 1-2.
  • SIELC. (n.d.). Separation of Ethyl bromodifluoroacetate on Newcrom R1 HPLC column. Retrieved March 8, 2024, from [Link]

  • Krupčík, J., Benická, E., & Le, T. H. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society, 65(11), 743-764.
  • Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved March 8, 2024, from [Link]

  • Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6204. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved March 8, 2024, from [Link]

  • HPLC SEPARATION GUIDE. (n.d.). Midi Inc. Retrieved March 8, 2024, from [Link]

  • Franco, P., & Zhang, T. (2010). Finding the Best Separation for Enantiomeric Mixtures.
  • Reed, T. M. (1962). The separation of C6F14 isomers by gas chromatography and the effect of stationary phase concentration. Journal of Chromatography A, 9, 419-430. [Link]

  • Pätzold, R., Theis, C., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved March 8, 2024, from [Link]

  • Mondal, J., Bhattacharyya, S., & Nair, S. (2024). Steering diffusion selectivity of chemical isomers within aligned nanochannels of metal-organic framework thin film. Communications Chemistry, 7(1), 1-9. [Link]

  • Pyka-Pająk, A. (2024). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. Processes, 12(2), 304. [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved March 8, 2024, from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved March 8, 2024, from [Link]

  • Benders, S., Kultaeva, A., & Mattea, F. (2021). Screening Metal–Organic Frameworks for Separation of Binary Solvent Mixtures by Compact NMR Relaxometry. Materials, 14(12), 3183. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved March 8, 2024, from [Link]

  • Rutgers University. (2024, October 31). Tailor-made MOF for the separation of alkane isomers. Retrieved March 8, 2024, from [Link]

Sources

A Comparative Guide to the Reactivity and Application of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the rational design of synthetic routes is paramount. The selection of starting materials and key building blocks can profoundly impact the efficiency, cost, and overall success of a synthetic campaign. Substituted thioanisoles, particularly those bearing halogen atoms, are versatile intermediates, serving as pivotal scaffolds for constructing complex molecular architectures.[1][2] The halogen provides a reactive handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions, which are a cornerstone of contemporary organic synthesis.[3]

This guide presents an in-depth comparative analysis of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene and its corresponding chloro-analog, 2-Chloro-4-fluoro-3-methyl-1-(methylthio)benzene. We will explore their physical properties, synthetic accessibility, and, most critically, their differential reactivity in key bond-forming reactions. The objective is to provide researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions when incorporating these building blocks into their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a bromo or chloro substituent is not trivial; it introduces subtle yet significant changes in the molecule's physical and electronic properties, which in turn dictate its reactivity.

Property2-Bromo-4-fluoro-3-methyl-1-(methylthio)benzene2-Chloro-4-fluoro-3-methyl-1-(methylthio)benzene
Molecular Formula C₈H₈BrFS[4]C₈H₈ClFS
Molecular Weight 235.12 g/mol [4]190.66 g/mol (Calculated)
CAS Number 1879026-25-1[4]Not readily available
Appearance (Typically) Colorless to light yellow liquid/solid(Typically) Colorless to light yellow liquid/solid
C-X Bond Dissociation Energy (Approx.) ~276 kJ/mol[5]~339 kJ/mol[5]
Electronegativity of Halogen 2.96 (Pauling scale)3.16 (Pauling scale)

The most critical differentiator is the Carbon-Halogen (C-X) bond dissociation energy (BDE). The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.[5] This fundamental difference is the primary determinant of the observed reactivity trends in many transition metal-catalyzed reactions.

Synthetic Accessibility

Both compounds can be synthesized through multi-step sequences, often starting from commercially available substituted anilines or toluenes. A general, plausible synthetic pathway is outlined below. The key step often involves either a Sandmeyer-type reaction on a corresponding aniline or a direct halogenation of the aromatic ring, followed by the introduction of the methylthio group.

G A Substituted Toluene/Aniline Precursor B Halogenation (NBS/NCS) or Diazotization/Sandmeyer A->B Step 1 C Introduction of Thioether (e.g., via lithiation and reaction with dimethyl disulfide) B->C Step 2 D Final Product: 2-Halo-4-fluoro-3-methyl-1-(methylthio)benzene C->D Step 3 G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) Rate-Determining Step ArPdNu Ar-Pd(II)-Nu(L)₂ ArPdX->ArPdNu Transmetalation / Association (Nucleophile, e.g., R-B(OH)₂) ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene

[1][2]

CAS Number: 1879026-25-1 Formula: C₈H₈BrFS Molecular Weight: 235.12 g/mol Functional Groups: Halogenated Aromatic (Bromo, Fluoro), Thioether (Methylthio)[1][2][3]

Executive Summary & Core Directive

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene represents a complex disposal challenge due to its dual-hazard nature: it is both halogenated (requiring high-temperature incineration to prevent persistent organic pollutant formation) and sulfur-bearing (generating corrosive SOx gases upon combustion).[1]

The Core Directive: Do NOT dispose of this compound down the drain or in standard non-halogenated organic waste streams. It must be segregated into a dedicated Halogenated Organic Waste stream compatible with sulfur compounds.[1]

Safety Assessment & Hazard Profiling

Before handling waste, you must validate the safety profile.[2] While specific toxicological data for this CAS is limited, its functional groups dictate the following Assumed Hazard Profile (Structure-Activity Relationship):

Hazard CategoryClassificationMechanism / Risk
Primary Health Irritant / Toxic Halogenated aromatics are lipophilic and can penetrate skin.[1] Thioethers are potential respiratory irritants.[1][4][5]
Reactivity Incompatible with Oxidizers The sulfide (-SMe) group can react exothermically with strong oxidizers (e.g., Nitric Acid, Peroxides) to form sulfoxides/sulfones.[1][2]
Environmental Marine Pollutant Halogenated benzenes are persistent and toxic to aquatic life.[1]
Physical Combustible Flash point likely >100°C, but treated as flammable waste.[1][2]
The Self-Validating Safety System

Before initiating disposal, perform this 3-point check:

  • Odor Check: Thioethers have a characteristic stench.[1] If the odor is detectable outside the hood, primary containment has failed.[2]

  • Phase Check: Ensure the waste is not mixed with aqueous layers (unless approved for multiphase waste) to prevent phase-separation issues in storage drums.

  • Oxidizer Check: Verify no peroxides or nitric acid are present in the waste container.[1] Mixing thioethers with oxidizers can cause a runaway reaction. [1]

Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent accidents and regulatory fines.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for segregating this specific chemical.

WasteSegregationStartWaste: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzeneCheckHalogenContains Halogens? (Br, F)Start->CheckHalogenCheckSulfurContains Sulfur? (-SMe)CheckHalogen->CheckSulfurYesStreamCStandard Non-Halogenated Waste(INCORRECT)CheckHalogen->StreamCNo (Error)CheckOxidizerMixed with Oxidizers? (H2O2, HNO3)CheckSulfur->CheckOxidizerYesStreamASTREAM A: Halogenated Organic Waste(High Temp Incineration)CheckOxidizer->StreamANoStreamBDO NOT MIXNeutralize Oxidizer FirstCheckOxidizer->StreamBYes

Figure 1: Segregation logic ensuring the compound is routed to the correct Halogenated stream and kept separate from oxidizers.

Step-by-Step Disposal Protocol

Step 1: Preparation & PPE[1][4][6]
  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), lab coat, safety goggles.[1][2]

  • Ventilation: All operations must occur inside a certified chemical fume hood.[1]

Step 2: Primary Containment (The "Odor Barrier")

Because of the methylthio group, this compound may emit strong, disagreeable odors.[2]

  • Collect the waste in a glass or HDPE (High-Density Polyethylene) container.[1]

  • Double Containment: If the waste is highly concentrated, place the primary container inside a secondary sealable bag or overpack drum to contain smells.[1]

Step 3: Chemical Compatibility Check
  • ALLOWED: Mixing with Dichloromethane (DCM), Chloroform, or other halogenated solvents.[1][2]

  • FORBIDDEN: Mixing with Nitric Acid, Peroxides, or strong bases (which may generate toxic vapors or heat).[2]

Step 4: Labeling

Affix a hazardous waste label with the following specific details:

  • Chemical Name: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene (and solvents if dissolved).[1]

  • Constituents: Bromine, Fluorine, Sulfur.[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Step 5: Final Handover

Transfer the container to your facility's Halogenated Waste storage area.[1] Ensure the waste contractor is aware of the Sulfur content , as this dictates the type of scrubber required on their incinerator (to neutralize SO₂ and HF/HBr gases).

Emergency Procedures: Spill Management

In the event of a spill, speed is essential to prevent volatile dispersion and surface contamination.[2]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Odor Control)Spill->EvacuatePPE2. Don PPE(Resp. Protection if large vol)Evacuate->PPEAbsorb3. Absorb(Vermiculite or Charcoal)PPE->AbsorbCollect4. Collect into Sealed Bag(Double Bagging)Absorb->CollectClean5. Wash Surface(Soap & Water)Collect->Clean

Figure 2: Workflow for managing spills, emphasizing odor control and containment.

Spill Kit Recommendation: Use Activated Carbon or Charcoal-based absorbents rather than simple clay kitty litter.[1] Carbon helps adsorb the organic vapors and mitigate the sulfur odor.[1]

Regulatory & Compliance Context

  • EPA (USA): Classified under RCRA as a waste requiring thermal treatment (Incineration).[1] The halogen content places it in specific waste codes (often D001 for ignitability if in solvent, or generic halogenated codes).[2]

  • EU (REACH): Must be treated as hazardous waste (EWC codes 07 01 03* or 14 06 02* for halogenated solvents/mixtures).[1]

  • Destruction Method: The only valid destruction method is High-Temperature Incineration (>1100°C) with secondary combustion and flue gas scrubbing.[1] This ensures the complete mineralization of the benzene ring and capture of HF, HBr, and SOx.[2]

References

  • ChemScene. (2024).[1] 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene Product Information & CAS 1879026-25-1.[1][3] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet Guidelines for Halogenated Aromatic Compounds. Retrieved from [1][6]

  • US EPA. (2024). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [1]

  • AChemBlock. (2024).[1] Product Analysis: 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.